Adenosine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Record name | adenosine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Adenosine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022558 | |
| Record name | Adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4), Water solubility increases by warming and lowering the pH, Insoluble in ethanol, In water, 5.1 g/L at 25 °C, 37 mg/mL | |
| Record name | SID855932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Adenosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
Adenine, Adenosine 3'-(dihydrogen phosphate), Adenosine 3'-(tetrahydrogen triphosphate), Adenosine 3'-(trihydrogen diphosphate), D-ribose | |
| Record name | Adenosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles (from water +3/2), Crystals from water, White crystalline powder | |
CAS No. |
58-61-7 | |
| Record name | Adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine [USAN:USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | adenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adenosine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72T3FS567 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adenosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235.5 °C | |
| Record name | Adenosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Adenosine Metabolism and Homeostasis
Biosynthesis Pathways
Adenosine is generated through several distinct pathways, categorized by their intracellular or extracellular localization.
Intracellular this compound Generation
Within the cellular environment, this compound is primarily produced via two main enzymatic routes: the degradation of this compound monophosphate (AMP) and the hydrolysis of S-adenosyl homocysteine.
Intracellular this compound can be formed through the dephosphorylation of this compound monophosphate (AMP) by cytoplasmic 5'-nucleotidase activity. researchgate.netresearchgate.net This pathway is particularly relevant under conditions of metabolic stress, where AMP accumulates, signaling a low energy charge within the cell. elifesciences.orgnih.gov The conversion of AMP to this compound in such scenarios can serve as an intracellular stress signal. nih.gov
Another significant intracellular source of this compound is the hydrolysis of S-adenosyl homocysteine (SAH), a reaction catalyzed by the enzyme S-adenosyl homocysteine hydrolase (SAHH). researchgate.netresearchgate.netelifesciences.orgfrontiersin.orgmdpi.comthermofisher.comoup.compnas.org SAH is an obligatory byproduct of transmethylation reactions, where S-adenosylmethionine (SAM) serves as the primary methyl group donor for a wide array of cellular methylation processes. elifesciences.orgmdpi.comoup.compnas.orgnih.gov The SAHH-catalyzed reaction is reversible; under normal physiological conditions, the rapid removal of both this compound and homocysteine drives the reaction towards SAH hydrolysis. pnas.org However, elevated levels of homocysteine can reverse this reaction, leading to decreased this compound formation and an accumulation of SAH. thermofisher.comoup.comoup.com
Extracellular this compound Production
Extracellular this compound is primarily generated through the sequential enzymatic breakdown of extracellular nucleotides, a process largely mediated by ectonucleotidases.
The canonical pathway for extracellular this compound production involves the dephosphorylation of extracellular ATP. frontiersin.orgmdpi.comnih.govresearchgate.netmolbiolcell.orgarchbronconeumol.orgbpsbioscience.commdpi.comfrontiersin.orgnih.govmdpi.comfrontiersin.orgnih.gov This process is initiated by ectonucleoside triphosphate diphosphohydrolase 1 (CD39, also known as NTPDase1), which hydrolyzes extracellular ATP and ADP to AMP. frontiersin.orgmdpi.comnih.govresearchgate.netarchbronconeumol.orgbpsbioscience.comfrontiersin.orgnih.govmdpi.comfrontiersin.org Subsequently, ecto-5'-nucleotidase (CD73) dephosphorylates the newly formed AMP to generate this compound. researchgate.netfrontiersin.orgmdpi.comnih.govresearchgate.netarchbronconeumol.orgbpsbioscience.comfrontiersin.orgnih.govmdpi.comfrontiersin.org The coordinated action of CD39 and CD73 is a major mechanism responsible for regulating extracellular this compound concentrations, particularly in the tumor microenvironment and during inflammatory responses. mdpi.comnih.govresearchgate.netarchbronconeumol.orgbpsbioscience.commdpi.comfrontiersin.orgnih.govmdpi.comfrontiersin.org
Degradation and Inactivation Mechanisms
The removal and inactivation of this compound are crucial for maintaining its homeostatic balance and preventing excessive accumulation, which could lead to detrimental effects.
Extracellular this compound is rapidly transported into cells via specific nucleoside transporters, which include equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). researchgate.netfrontiersin.orgfrontiersin.orgnih.gov Once inside the cell, this compound is primarily metabolized by two key enzymes: this compound kinase (ADK) and this compound deaminase (ADA).
This compound kinase (ADK) phosphorylates this compound back to AMP, effectively recycling it into the nucleotide pool. researchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.comnih.govembopress.org ADK plays a critical role in regulating intracellular this compound levels, and its inhibition can lead to increased extracellular this compound. researchgate.netmdpi.comnih.govembopress.org
Alternatively, this compound deaminase (ADA) deaminates this compound to inosine (B1671953). researchgate.netnih.govfrontiersin.orgmdpi.comnih.govwikipedia.orgnih.govontosight.ai Inosine can then be further degraded through a series of enzymatic steps, first to hypoxanthine, and subsequently to xanthine (B1682287) and ultimately uric acid. nih.govontosight.ai Humans possess two main isoforms of ADA: ADA1 and ADA2. ADA1 is ubiquitously expressed across human tissues, with high levels found in T and B cells, where it significantly contributes to the regulation of intracellular this compound levels. nih.gov
Data Tables
Table 1: Key Enzymes in this compound Metabolism
| Enzyme Name | Function | Location |
| Cytoplasmic 5'-nucleotidase | Dephosphorylates intracellular AMP to this compound. researchgate.netresearchgate.net | Intracellular |
| S-Adenosyl Homocysteine Hydrolase (SAHH) | Hydrolyzes S-adenosyl homocysteine (SAH) to this compound and homocysteine. frontiersin.orgmdpi.compnas.org | Intracellular |
| Ectonucleoside Triphosphate Diphosphohydrolase 1 (CD39) | Hydrolyzes extracellular ATP and ADP to AMP. frontiersin.orgbpsbioscience.comnih.govmdpi.com | Extracellular (Cell Surface) |
| Ecto-5'-Nucleotidase (CD73) | Dephosphorylates extracellular AMP to this compound. frontiersin.orgbpsbioscience.comnih.govmdpi.com | Extracellular (Cell Surface) |
| This compound Kinase (ADK) | Phosphorylates intracellular this compound to AMP. frontiersin.orgmdpi.comnih.gov | Intracellular |
| This compound Deaminase (ADA) | Deaminates intracellular and extracellular this compound to inosine. frontiersin.orgnih.govwikipedia.org | Intracellular and Extracellular |
Adenosine Receptors: Molecular Biology and Signal Transduction
G-Protein Coupled Receptor (GPCR) Family Classification
Adenosine receptors (ARs), also referred to as P1 receptors, constitute a distinct class within the superfamily of G protein-coupled receptors (GPCRs). wikipedia.orgfrontiersin.orgguidetopharmacology.orgnih.gov GPCRs represent the largest and most diverse family of integral membrane proteins found in the human genome, characterized by a conserved structure comprising seven transmembrane α-helical domains. frontiersin.orgnih.govbiorxiv.orgnovusbio.com These receptors are responsible for transducing a wide array of extracellular signals, including hormones, neurotransmitters, and ions, into intracellular responses by interacting with heterotrimeric G proteins. novusbio.comuniversiteitleiden.nl
This compound Receptor Subtypes and Coupling Specificity
Humans possess four distinct this compound receptor subtypes: A1, A2A, A2B, and A3, each encoded by a unique gene. wikipedia.orgfrontiersin.orgguidetopharmacology.orgnih.govnih.govnih.govnih.govmultispaninc.com While extracellular this compound serves as the endogenous agonist for all these subtypes, they exhibit variations in their binding affinity for this compound, tissue distribution, expression levels, and, crucially, their G protein coupling preferences. frontiersin.org These differences confer distinct signaling profiles upon each subtype.
The primary G-protein coupling and their effects on adenylyl cyclase activity are summarized below:
| Receptor Subtype | Primary G-Protein Coupling | Effect on Adenylyl Cyclase | Primary Effect on cAMP |
| This compound A1 Receptor (A1R) | Gi/o | Inhibition | Decrease |
| This compound A2A Receptor (A2AR) | Gs | Stimulation | Increase |
| This compound A2B Receptor (A2BR) | Gs (and Gq) | Stimulation | Increase |
This compound A1 Receptor (A1R)
The this compound A1 Receptor (A1R) is a G protein-coupled receptor that, upon activation by this compound, primarily exerts inhibitory effects in various tissues. multispaninc.comwikipedia.orgelifesciences.org It plays a role in slowing metabolic activity within the brain by reducing synaptic vesicle release at the neuron's synapse. wikipedia.org
The A1R preferentially couples to inhibitory G proteins of the Gi/o family. frontiersin.orgnih.govelifesciences.orgbiorxiv.orgresearchgate.net This coupling leads to the inhibition of adenylate cyclase, resulting in a decrease in the intracellular concentration of cyclic this compound monophosphate (cAMP). frontiersin.orgnih.govwikipedia.orgbiorxiv.org Beyond cAMP modulation, A1R activation can also stimulate phospholipase C, leading to an increase in inositol (B14025) triphosphate and diacylglycerol concentrations. wikipedia.orgbiorxiv.org Furthermore, A1R activation is associated with the inhibition of N-, P-, and Q-type calcium channels and the activation of several types of potassium channels. wikipedia.org The binding of Gi/o proteins to the intracellular side of the A1R is critical, as it stabilizes the binding of this compound to the receptor. nih.gov This interaction involves the engagement of amino acid residues in the C-terminus of the Gαi α5-helix with the A1R, concomitant with a significant outward movement of the receptor's transmembrane helix 6 (TM6). researchgate.net
This compound A2A Receptor (A2AR)
The this compound A2A Receptor (A2AR) is another prominent G protein-coupled receptor for this compound. wikipedia.orgfrontiersin.orgnih.govmultispaninc.com It is extensively expressed in various tissues and cell types, including the basal ganglia, vasculature, platelets, monocytes/macrophages, dendritic cells, mast cells, neutrophils, endothelial cells, eosinophils, epithelial cells, lymphocytes, natural killer (NK) cells, and natural killer T (NKT) cells. wikipedia.orgmultispaninc.comnews-medical.net The A2AR is one of the most thoroughly characterized GPCRs structurally, with numerous crystal structures reported. frontiersin.orgnih.govnih.gov
The A2AR primarily couples to Gs family members of G proteins. frontiersin.orgnih.gov This coupling mechanism stimulates adenylate cyclase activity, thereby increasing the intracellular production of cAMP. wikipedia.orgfrontiersin.orgnih.gov G protein coupling to A2AR has been shown to enhance the agonist-binding affinity of the receptor. frontiersin.org The transition of the A2AR from an inactive to an active G protein-bound state is characterized by a substantial shift of the cytoplasmic end of transmembrane helix 6 (H6) away from the receptor core. nih.gov Notably, A2AR exhibits coupling promiscuity, engaging not only its cognate Gs protein but also other G proteins, such as Go. news-medical.net
This compound A2B Receptor (A2BR)
The this compound A2B Receptor (A2BR) is a G protein-coupled this compound receptor that, unlike A1R and A2AR, possesses a relatively lower affinity for its endogenous ligand, this compound. nih.govuniversiteitleiden.nlwikipedia.orgfrontiersin.orgnih.govinnoprot.com Despite its lower affinity, the expression and sensitivity of A2BR can significantly increase under pathological conditions such as hypoxia and inflammation, suggesting its heightened physiological relevance in these states. nih.gov The primary signaling pathway for A2BR involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. universiteitleiden.nlfrontiersin.orginnoprot.com A2BR is coupled to both Gs and Gq proteins, with a predominant preference for the Gs pathway, which stimulates adenylate cyclase activity in the presence of this compound. universiteitleiden.nlwikipedia.orgfrontiersin.orginnoprot.com
Gs and Gq Protein Coupling
The this compound A2A receptor (A2AR) and A2B receptor (A2BR) are primarily coupled to stimulatory Gs proteins wikipedia.orgnih.govwikipedia.orgkau.edu.sacenmed.comdoi.orgsuprabank.org. Activation of these receptors by this compound or its agonists leads to the stimulation of adenylyl cyclase (AC), an enzyme responsible for the synthesis of intracellular cyclic this compound monophosphate (cAMP) wikipedia.orgnih.govwikipedia.orgkau.edu.sacenmed.comdoi.orgsuprabank.org. The A2AR is one of the best structurally characterized GPCRs, with numerous crystal structures providing insights into its G protein coupling and signal transduction wikipedia.org. G protein coupling has been shown to increase the agonist-binding affinity of A2AR wikipedia.org.
Beyond Gs coupling, the A2B receptor can also couple to Gq proteins wikipedia.orgciteab.comtranscriptionfactor.orgnih.gov. This Gq coupling leads to the activation of phospholipase C (PLC), which subsequently increases intracellular calcium levels transcriptionfactor.orgnih.gov. Research indicates that A2BR-mediated signaling can involve both Gi and Gs proteins in activating downstream events like ERK1/2 activity, with their roles potentially being opposing or synergistic depending on the cell type and signaling pathway citeab.com.
Table 1: this compound A2A and A2B Receptor G Protein Coupling
This compound A3 Receptor (A3R)
The this compound A3 receptor (A3R) is a G protein-coupled receptor that mediates a diverse array of intracellular signaling pathways and physiological functions nih.govuni.lu. It has been implicated in both neuroprotective and neurodegenerative effects, as well as in processes related to cell proliferation and cell death, often exhibiting a dual nature depending on the pathophysiological context nih.govuni.lu. The A3R is considered somewhat enigmatic among this compound receptors due to its varied and sometimes conflicting roles in different conditions such as ischemia, inflammation, and cancer uni.lu.
Gi/o and Gq Protein Coupling
The A3 receptor primarily couples to Gi/o proteins doi.orgnih.govguidetomalariapharmacology.orgnih.govnih.gov. This coupling leads to the inhibition of adenylyl cyclase activity, thereby reducing intracellular cAMP levels doi.orgnih.govguidetomalariapharmacology.orgnih.govnih.gov. In addition to Gi/o coupling, the A3R can also regulate the activity of phospholipase C (PLC) nih.govuni-freiburg.de. This can occur via a pertussis toxin-sensitive G protein or through direct coupling to Gq protein nih.govuni-freiburg.de. This dual coupling capability allows the A3R to modulate a broad spectrum of cellular responses.
Table 2: this compound A3 Receptor G Protein Coupling
| Receptor Subtype | Primary G Protein Coupling | Secondary G Protein Coupling | Downstream Effectors | Key Research Findings |
| This compound A3 Receptor (A3R) | Gi/o doi.orgnih.govguidetomalariapharmacology.orgnih.govnih.gov | Gq nih.govuni-freiburg.de | Inhibition of Adenylyl Cyclase (AC) doi.orgnih.govguidetomalariapharmacology.orgnih.govnih.gov, decreased cAMP doi.orgnih.govguidetomalariapharmacology.orgnih.govnih.gov, Phospholipase C (PLC) nih.govuni-freiburg.de | Exhibits dual roles in various pathophysiological conditions nih.govuni.lu. |
Downstream Signaling Pathways
This compound receptors, through their diverse G protein coupling, initiate a complex network of downstream signaling pathways that regulate numerous cellular functions.
Adenylyl Cyclase-cAMP-PKA Axis
The adenylyl cyclase-cAMP-PKA axis is a central signaling pathway modulated by this compound receptors. Gs-coupled this compound receptors, namely A2A and A2B, stimulate adenylyl cyclase (AC), leading to an increase in intracellular cyclic this compound monophosphate (cAMP) cenmed.comdoi.orgnih.govwikipedia.orglaboratorynotes.comwikipedia.orgciteab.com. This elevated cAMP then activates protein kinase A (PKA), a serine/threonine kinase that phosphorylates various target proteins, including transcription factors, ion channels, and enzymes, thereby mediating a wide range of cellular responses doi.orgwikipedia.orglaboratorynotes.comwikipedia.org. cAMP can also activate other effectors such as exchange proteins activated by cAMP (EPAC) and cyclic-nucleotide-gated ion channels doi.orgwikipedia.orglaboratorynotes.comwikipedia.org.
Conversely, Gi-coupled this compound receptors, specifically A1 and A3, inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity doi.orglaboratorynotes.com. This opposing regulation of cAMP levels by different this compound receptor subtypes highlights the intricate balance of this compound signaling in cellular homeostasis.
Mitogen-Activated Protein Kinase (MAPK) Cascades
Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways involved in cell growth, differentiation, motility, and apoptosis. All four this compound receptor subtypes (A1, A2A, A2B, and A3) have been shown to activate various MAPK pathways, including extracellular signal-regulated kinases 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinases (JNK/SAPKs) nih.govuni-freiburg.defishersci.comribocentre.orgnih.govmitoproteome.org.
For instance, the A1 this compound receptor (A1AR), typically Gi/o coupled, can activate p42/44 MAPK (ERK1/2) in various cell lines fishersci.com. The A2B receptor can induce MAPK activation via its Gq-PLC pathway nih.gov. The A3 this compound receptor (A3AR) mediates the activation of ERK1/2, which plays a role in the feedback regulation of the receptor itself, influencing its desensitization and internalization uni-freiburg.deribocentre.orgmitoproteome.org. This activation of MAPK by GPCRs can occur through several mechanisms, which may be dependent on or independent of PKA, protein kinase C (PKC), Src tyrosine kinase, or Ras activation, and can involve the cross-activation of receptor tyrosine kinases fishersci.com.
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway
The Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway is a critical signaling cascade involved in cell survival, proliferation, metabolism, and differentiation. This compound and its receptors have been shown to modulate this pathway in various contexts.
Activation of the A2A this compound receptor (A2AR) can inhibit the phosphorylation of PI3K and AKT, which are crucial steps in the regulation of lipid metabolism and can lead to the downregulation of hypoxia-inducible factor 1 (HIF-1) amdb.online. Conversely, in some cancer cell lines, this compound, by interacting with A2AR, can enhance PI3K-AKT-mTOR signaling, promoting processes like cell invasion and metastasis nih.gov. This compound has also been observed to suppress PI3K/Akt/mTOR phosphorylation in certain human pharyngeal squamous carcinoma cells, leading to intrinsic apoptosis fishersci.ca. Furthermore, the PI3K/Akt pathway has been identified as a key mechanism mediating this compound's effects on enhancing cell proliferation and differentiation, such as in osteoblasts and adipocytes, highlighting its potential role in conditions like osteoporosis citeab.comwikipedia.org.
Table 3: Downstream Signaling Pathways of this compound Receptors
| Pathway | Receptors Involved | Key Molecular Events | Functional Outcomes |
| Adenylyl Cyclase-cAMP-PKA Axis | A2A, A2B (stimulation) cenmed.comdoi.orgnih.govwikipedia.orglaboratorynotes.comwikipedia.orgciteab.com A1, A3 (inhibition) doi.orglaboratorynotes.com | AC activation/inhibition, cAMP increase/decrease, PKA activation/inhibition, EPAC activation, cyclic-nucleotide-gated ion channel modulation doi.orgwikipedia.orglaboratorynotes.comwikipedia.org | Regulation of metabolism, gene transcription, ion channel activity, cell growth wikipedia.orgwikipedia.org |
| Mitogen-Activated Protein Kinase (MAPK) Cascades | A1, A2A, A2B, A3 nih.govuni-freiburg.defishersci.comribocentre.orgnih.govmitoproteome.org | Activation of ERK1/2, p38 MAPK, JNK/SAPKs nih.govuni-freiburg.defishersci.comribocentre.orgnih.govmitoproteome.org | Regulation of cell growth, differentiation, motility, apoptosis, receptor desensitization uni-freiburg.defishersci.comribocentre.orgmitoproteome.org |
| Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway | A2A amdb.onlinenih.gov, this compound (general effect) fishersci.caciteab.comwikipedia.org | Modulation of PI3K/Akt/mTOR phosphorylation, influence on HIF-1 amdb.onlinenih.govfishersci.caciteab.comwikipedia.org | Regulation of cell survival, proliferation, metabolism, differentiation, apoptosis, cell invasion, metastasis amdb.onlinenih.govfishersci.caciteab.comwikipedia.org |
Table 4: Chemical Compounds and Corresponding PubChem CIDs
Table 5: Enzymes Mentioned
| Enzyme Name | Role in this compound Signaling |
| Protein Kinase A (PKA) | Activated by cAMP, phosphorylates target proteins doi.orgwikipedia.orglaboratorynotes.comwikipedia.org |
| Mitogen-Activated Protein Kinase (MAPK) | Family of kinases involved in cell growth, differentiation, motility, apoptosis nih.govuni-freiburg.defishersci.comribocentre.orgnih.govmitoproteome.org |
| Phosphatidylinositol 3-Kinase (PI3K) | Involved in cell survival, proliferation, metabolism, differentiation amdb.onlinenih.govfishersci.caciteab.comwikipedia.org |
| AKT (Protein Kinase B) | Downstream target of PI3K, regulates cell proliferation and apoptosis nih.govfishersci.caciteab.comwikipedia.org |
| Adenylyl Cyclase (AC) | Produces cAMP from ATP doi.orgwikipedia.orglaboratorynotes.comwikipedia.org |
| Phospholipase C (PLC) | Activated by Gq, increases intracellular calcium transcriptionfactor.orgnih.gov |
| mTOR (mammalian Target of Rapamycin) | Downstream target of PI3K/Akt, regulates cell growth and metabolism nih.govfishersci.ca |
| MEK1/2 (MAPK/ERK Kinase 1/2) | Upstream kinases in the MAPK/ERK pathway wikipedia.orgharvard.edu |
| GRK2 (G protein-coupled receptor kinase 2) | Involved in A3AR phosphorylation and regulation uni-freiburg.deribocentre.orgmitoproteome.org |
| JNK (c-Jun N-terminal kinase) | Member of MAPK family, stimulated by stress and cytokines nih.gov |
| p38 MAPK (p38 mitogen-activated protein kinase) | Member of MAPK family, stimulated by stress and cytokines nih.gov |
| ERK1/2 (Extracellular signal-regulated kinases 1/2) | Member of MAPK family, activated by growth factors, critical for proliferation and survival uni-freiburg.defishersci.comribocentre.orgnih.govmitoproteome.org |
Phospholipase C (PLC) and Intracellular Calcium Dynamics
The activation of this compound receptors can significantly impact intracellular calcium dynamics, often through the modulation of phospholipase C (PLC) activity. PLC is an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃), both of which act as crucial second messengers. DAG activates protein kinase C (PKC), while IP₃ binds to IP₃-gated calcium channels on the endoplasmic reticulum membrane, leading to the mobilization of intracellular calcium stores. mdpi.com
The A₁ this compound receptor, primarily coupled to Gᵢ/Gₒ proteins, can, in some instances, increase PLC activity via a pertussis toxin-sensitive G protein. This coupling likely involves the activation of PLC-β by G protein βγ subunits, leading to calcium mobilization. Studies in various cell types, including smooth muscle cells (DDT₁ MF2) and Chinese hamster ovary (CHO) cells transfected with A₁R, have demonstrated increased IP₃ formation and calcium mobilization upon A₁R agonist administration. mdpi.commdpi.comfrontiersin.orgnih.govjneurosci.org The A₃ this compound receptor can also regulate PLC activity, either through a pertussis toxin-sensitive G protein or by direct coupling to Gq protein. mdpi.com
While A₁R activation is generally associated with inhibitory effects, including the inhibition of voltage-gated Ca²⁺ channels, its interaction with PLC and subsequent calcium mobilization highlights the complex and context-dependent nature of this compound signaling. ebi.ac.ukeneuro.org
Receptor Regulation and Functional Modulation
This compound receptors, like other GPCRs, undergo intricate regulatory processes that modulate their function, including desensitization, internalization, oligomerization, and cross-talk with other signaling systems. These mechanisms are critical for controlling the duration, intensity, and quality of cellular responses to this compound. nih.govnih.gov
Desensitization and Internalization Mechanisms
Desensitization refers to the reduction in receptor responsiveness following prolonged or repeated agonist exposure, while internalization involves the removal of receptors from the cell surface into intracellular compartments. These processes are crucial for preventing overstimulation and for regulating signal duration. nih.govnih.govphysiology.org
The primary mechanism for GPCR desensitization involves phosphorylation of activated receptors by G protein-coupled receptor kinases (GRKs), followed by the binding of arrestin proteins. This uncouples the receptor from its G protein, impairing its function. Subsequently, many GPCRs internalize via an arrestin-dependent process through clathrin-coated pits. This internalization can lead to intracellular dephosphorylation and subsequent re-insertion of the receptor into the cell membrane (resensitization) or degradation. researchgate.netmdpi.comnih.govwjgnet.com
The rate and mechanisms of desensitization and internalization vary among this compound receptor subtypes:
A₁ this compound Receptor (A₁R): A₁Rs generally internalize slowly, with a half-life of several hours. researchgate.netmdpi.comnih.govwjgnet.com Agonist-induced phosphorylation and uncoupling from Gᵢ protein have been observed. mdpi.com Studies have shown that this compound deaminase (ADA) can play a role in accelerating A₁R desensitization and internalization, with ADA and A₁R co-localizing and internalizing together. nih.govnih.gov
A₂A this compound Receptor (A₂AR): A₂ARs exhibit a more rapid rate of desensitization and downregulation, typically within an hour. researchgate.netmdpi.comnih.gov Short-term agonist exposure leads to rapid desensitization of A₂AR-stimulated adenylyl cyclase activity, associated with diminished receptor-Gₛ coupling and phosphorylation of the A₂AR protein. mdpi.com The lengthy intracellular carboxy-terminal tail of A₂AR is implicated in phosphorylation and palmitoylation activities that contribute to desensitization and internalization. mdpi.com GRK-2 has been shown to mediate A₂AR desensitization. mdpi.com
A₂B this compound Receptor (A₂BR): Similar to A₂AR, A₂BRs undergo relatively fast downregulation, usually within an hour. researchgate.netnih.gov Specific serine residues near the carboxy-terminus are critical for rapid agonist-induced desensitization and internalization. mdpi.com
A₃ this compound Receptor (A₃R): A₃Rs desensitize and internalize very rapidly, often within minutes of agonist exposure. researchgate.netmdpi.comnih.gov This rapid desensitization is followed by internalization within 15–30 minutes, with receptor recycling to the cell surface occurring within 120 minutes upon agonist removal. mdpi.com Mitogen-activated protein kinases (MAPKs), particularly ERK1/2, are involved in regulating A₃R phosphorylation, desensitization, and internalization, by controlling GRK-2 activity. mdpi.comunife.itcore.ac.uk
The internalization pathways can also vary, with some receptors residing in lipid rafts/caveolae and entering the cell via this pathway, while others may move into or out of lipid rafts to be internalized via clathrin-coated pits. nih.gov
Receptor Oligomerization (Homo- and Heterodimers)
GPCRs are known to form complex structures with each other through physical links in their protein structure, forming either homodimers (binding between the same GPCRs) or heterodimers/heteromers (binding between different receptors). nih.gov These oligomeric structures can have distinct biochemical and pharmacological characteristics compared to individual receptors. nih.govmdpi.comresearchgate.net
Homodimerization:
A₁ this compound Receptor (A₁R): Experimental evidence suggests that A₁Rs can form homodimers, and the interaction between protomers in the A₁R dimer is linked to certain pharmacological characteristics of A₁R activation. nih.govrsc.org
A₂A this compound Receptor (A₂AR): A₂ARs form homodimers, and these homodimers, rather than monomers, are considered the functional species at the cell surface. nih.govnih.gov The formation of A₂AR homodimers appears to be constitutive and not dependent on receptor activity. nih.gov The C-terminal domain of A₂AR may play a role in its oligomer formation. elifesciences.org
Heterodimerization:
A₁R-A₂AR Heterodimers: Co-transfection studies have demonstrated the formation of A₁/A₂AR heterodimers on the cell surface. nih.gov Activation of A₂AR in these heterodimers can reduce the affinity of A₁AR for its selective radioligand, suggesting an allosteric interaction. nih.gov In astrocytes, A₁ and A₂AR form heterodimers, where activation of A₁AR inhibits GABA uptake, and A₂AR activation increases it. The effects of individual agonists were blocked by both A₁AR and A₂AR antagonists, indicating cross-antagonism and/or physical interaction. nih.gov These heterodimers in the central nervous system can increase the complexity of how these two receptors regulate neuronal excitability and neurotransmitter release, acting as an this compound concentration-sensing device. nih.govresearchgate.netmdpi.comfrontiersin.org At low this compound concentrations, A₁Rs are predominantly activated, inhibiting glutamate (B1630785) release. At higher concentrations, A₂ARs are also activated, which can antagonize A₁R function through intramembrane interaction, thereby facilitating glutamate release. researchgate.netfrontiersin.org
A₂AR-D₂ Dopamine (B1211576) Receptor Heterodimers: A₂ARs form heteromers with other receptors, notably D₂ dopamine receptors. frontiersin.orgmdpi.comwikipedia.org These A₂AR-D₂R heterodimers play a role in modulating dopaminergic neurotransmission and reward systems. frontiersin.orguakron.edu The C-terminus of A₂AR is involved in the dimerization with D₂R. elifesciences.org
Other Heterodimers: Evidence suggests interactions between this compound receptors and adrenergic receptors, where A₁AR activation can attenuate β₁-adrenergic receptor-induced cyclic AMP formation. mdpi.com A₂ARs have also been observed to form heteromers with D₃ dopamine receptors, mGluR₅ glutamate receptors, and CB₁ cannabinoid receptors, and even CB₁/A₂A/D₂ heterotrimers, adding further complexity to this compound's neuromodulatory role. wikipedia.org The A₁R and A₃R may also form heterodimers. mdpi.com
Cross-Talk with Other Neurotransmitter and Hormone Systems
This compound receptors engage in extensive cross-talk with various neurotransmitter and hormone systems, allowing for fine-tuned modulation of physiological processes.
Dopaminergic System: A prominent example of cross-talk is the antagonistic modulation of dopaminergic neurotransmission by this compound, particularly through A₁ and A₂A receptors. A₁ receptors colocalize in heteromeric complexes with D₁ dopamine receptors, while A₂A receptors colocalize with D₂ dopamine receptors. frontiersin.orgcolorado.edu A₁ receptors exert opposing influences to D₁ receptors, and A₂A receptors are uniquely positioned to counteract excessive D₂ receptor stimulation. colorado.edu This interaction is critical in regulating reward systems and is a target in conditions like Parkinson's disease. frontiersin.orgmdpi.comcolorado.edu
Glutamatergic System: this compound receptors significantly modulate glutamate release. Presynaptically, A₁Rs inhibit glutamate release, while A₂ARs can increase it, especially under conditions of increased this compound. mdpi.comcolorado.edu The A₁R-A₂AR heteromer acts as a switch, regulating glutamate release based on this compound concentration. researchgate.netfrontiersin.org
GABAergic System: In astrocytes, A₁ and A₂AR heterodimers control GABA transport, with A₁R blocking and A₂AR boosting it. nih.govmdpi.com
Adrenergic System: Interactions between this compound receptors and adrenergic receptors have been observed. For instance, A₁AR activation in the myocardium can attenuate β₁-adrenergic receptor-induced cyclic AMP formation and PKA activity. mdpi.com
Other Systems: A₂ARs are involved in neuroinflammation via glial cells, and their overexpression can lead to transcriptional alterations impacting immune responses. mdpi.com this compound also plays a role in modulating the activity of various ion channels, such as ATP-sensitive K⁺ channels and voltage-sensitive Ca²⁺ channels, further demonstrating its broad influence on neuronal excitability. mdpi.comebi.ac.ukmdpi.comfrontiersin.orgeneuro.orgwikipedia.org
Differential Receptor Expression and Distribution
The four this compound receptor subtypes exhibit distinct expression patterns and distributions throughout the body, contributing to their diverse physiological roles.
A₁ this compound Receptor (A₁R): A₁Rs are widely distributed throughout the brain, including the hippocampus, cerebellum, thalamus, brain stem, and spinal cord, where they predominantly exert inhibitory effects by slowing metabolic activity and reducing neurotransmitter release. mdpi.comresearchgate.netebi.ac.ukwikipedia.org They are also found in the periphery, involved in vasodilation, bronchoconstriction, immunosuppression, inhibition of platelet aggregation, cardiac depression, and inhibition of hormone release. ebi.ac.uk In the heart, A₁Rs are involved in slowing heart rate. wikipedia.org
A₂A this compound Receptor (A₂AR): A₂ARs are highly expressed in the basal ganglia, particularly the striatum, olfactory tubercle, and nucleus accumbens. mdpi.comwikipedia.orgmdpi.comwikipedia.orgfrontiersin.org They are also present in the cerebral cortex, hippocampus, and vasculature, as well as in peripheral tissues like T lymphocytes and platelets. mdpi.comwikipedia.org In the brain, A₂ARs play important roles in regulating glutamate and dopamine release. wikipedia.org In the periphery, they contribute to vasodilation and can suppress immune cells, protecting tissue from inflammation. wikipedia.org
A₂B this compound Receptor (A₂BR): A₂BRs have widespread distribution but are generally expressed at relatively low levels compared to A₁ and A₂A receptors. mdpi.com They are involved in various physiological processes and are present in polarized cells, where their desensitization can be influenced by their membrane domain. physiology.orgphysiology.org
A₃ this compound Receptor (A₃R): A₃Rs are also widely distributed but typically at lower levels than A₁ and A₂A receptors. mdpi.com They are implicated in immune function and can play a role in the pathophysiology of cerebral ischemia. unife.it
The differential expression and localization of these receptors allow this compound to exert precise and context-specific modulatory effects across various organ systems.
Physiological Roles of Adenosine Signaling Across Biological Systems
Central Nervous System Homeostasis
Adenosine is a ubiquitous signaling molecule that plays a crucial role in maintaining homeostasis within the central nervous system (CNS). nih.gov It acts as a neuromodulator, fine-tuning a wide array of physiological processes to ensure the stable and efficient functioning of the brain. nih.govbiomolther.orgresearchgate.net this compound's influence extends from the regulation of neuronal communication and synaptic strength to the control of sleep-wake cycles, cognitive functions, motor activity, and the modulation of glial cell behavior. biomolther.orgresearchgate.net Its actions are mediated by four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3, with the A1 and A2A receptors being the most abundant and primarily responsible for this compound's effects in the CNS. biomolther.orgnih.govnih.gov The extracellular concentration of this compound increases in response to metabolic stress, such as prolonged wakefulness or ischemia, acting as a signal to protect neurons and restore cellular energy balance. nih.govnih.gov
Neuromodulation and Neurotransmitter Release
This compound is a key neuromodulator in the brain, exerting significant control over the release of various neurotransmitters. biomolther.organnualreviews.orgjohnshopkins.edu This modulation is a critical aspect of its role in maintaining CNS homeostasis. The primary mechanism for this inhibitory action is the activation of presynaptic A1 receptors, which are widely distributed on nerve terminals. nih.govnih.gov
Activation of A1 receptors leads to a reduction in the release of several excitatory and inhibitory neurotransmitters, including:
Glutamate (B1630785): this compound's inhibition of glutamate release is a crucial neuroprotective function, particularly in conditions of excessive neuronal activity. nih.gov
Acetylcholine: The release of this neurotransmitter, important for arousal and cognitive function, is attenuated by this compound. nih.govannualreviews.org
Dopamine (B1211576): this compound, via A1 receptors, tonically inhibits dopamine release in brain regions like the nucleus accumbens and caudate putamen. annualreviews.orgjneurosci.orgnih.gov
Norepinephrine: The release of this catecholamine, involved in alertness and attention, is also under the inhibitory control of this compound. annualreviews.org
Serotonin: this compound modulates the release of serotonin, a neurotransmitter with diverse roles in mood, sleep, and cognition. nih.govannualreviews.org
GABA (gamma-Aminobutyric acid): While primarily known for inhibiting excitatory transmission, this compound also modulates the release of the main inhibitory neurotransmitter, GABA. annualreviews.org
This widespread inhibitory effect on neurotransmitter release underscores this compound's role as a "master regulator" that integrates and fine-tunes different neurotransmitter systems to maintain a balanced neuronal environment. nih.gov The A2A receptors, in contrast to A1 receptors, can sometimes have an excitatory effect, but the predominant action of this compound on neurotransmitter release is inhibitory. researchgate.net
| Neurotransmitter | Primary this compound Receptor Involved | Effect of this compound | Key Brain Regions |
|---|---|---|---|
| Glutamate | A1 | Inhibition | Hippocampus, Cortex |
| Dopamine | A1 | Inhibition | Striatum, Nucleus Accumbens |
| Acetylcholine | A1 | Inhibition | Neuromuscular Junction, Brain |
| Norepinephrine | A1 | Inhibition | Sympathetic Neurons |
| Serotonin | A1 | Inhibition | Brain Slices |
| GABA | A1 | Inhibition | Brain Slices |
Synaptic Plasticity Mechanisms
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. wikipedia.org this compound plays a significant role in modulating synaptic plasticity, primarily through the activation of A1 and A2A receptors.
Short-Term Synaptic Plasticity:
This compound, through the tonic activation of presynaptic A1 receptors, influences short-term forms of synaptic plasticity such as paired-pulse facilitation (PPF) and frequency facilitation. pnas.orgresearchgate.net By maintaining a low basal probability of neurotransmitter release, this compound allows for a greater dynamic range of synaptic enhancement in response to high-frequency stimulation. pnas.org In the absence of this this compound-mediated tone, short-term plasticity can be significantly impaired. pnas.orgresearchgate.net
Long-Term Synaptic Plasticity:
This compound also modulates long-term potentiation (LTP) and long-term depression (LTD), two major forms of long-lasting synaptic plasticity. The activation of A1 receptors generally has an inhibitory effect on the induction of LTP. researchgate.net Conversely, A2A receptor activation can facilitate LTP under certain conditions. frontiersin.org Research in the neocortex has shown that this compound can modulate the balance between associative and homeostatic plasticity. nih.gov By influencing the weight dependence of heterosynaptic plasticity, this compound can shift the operational state of neurons between a regime dominated by associative changes and one characterized by homeostatic stability. nih.gov This suggests that the level of ambient this compound can fine-tune the rules of synaptic modification in response to neuronal activity. nih.gov
| Type of Plasticity | Primary this compound Receptor | Effect of this compound | Key Findings |
|---|---|---|---|
| Paired-Pulse Facilitation (PPF) | A1 | Enhancement | Tonic A1 activation maintains low release probability, allowing for greater facilitation. pnas.org |
| Frequency Facilitation | A1 | Enhancement | Absence of this compound tone impairs frequency facilitation. pnas.org |
| Long-Term Potentiation (LTP) | A1 | Inhibition | Activation of A1 receptors generally suppresses LTP induction. researchgate.net |
| Long-Term Potentiation (LTP) | A2A | Facilitation | A2A receptor activation can promote LTP. frontiersin.org |
| Heterosynaptic Plasticity | A1 | Modulation | This compound modulates the weight dependence of heterosynaptic changes, shifting between associative and homeostatic regimes. nih.gov |
Regulation of Sleep-Wake Cycles and Arousal
This compound is a well-established homeostatic regulator of sleep. nih.govresearchgate.netjtsm.org Its extracellular levels in the cortex and basal forebrain progressively increase during periods of prolonged wakefulness and decrease during sleep, acting as a signal for sleep pressure. nih.govresearchgate.net This accumulation of this compound is thought to be a key link between the neural and humoral mechanisms that govern sleep-wake regulation. researchgate.net
The sleep-promoting effects of this compound are mediated by both A1 and A2A receptors through distinct but complementary mechanisms:
A1 Receptors: Activation of A1 receptors contributes to sleep induction by inhibiting wake-promoting neurons. nih.govresearchgate.net For instance, this compound suppresses cholinergic arousal neurons in the basal forebrain and histaminergic neurons in the tuberomammillary nucleus via A1 receptors. researchgate.netjtsm.org
A2A Receptors: These receptors play a predominant role in sleep induction, particularly in response to the endogenous somnogen prostaglandin (B15479496) D2. nih.govresearchgate.net Activation of A2A receptors in the ventrolateral preoptic area (VLPO), a key sleep-promoting region of the hypothalamus, excites sleep-active neurons. researchgate.netjtsm.orgmdpi.com
The arousal-inhibiting and sleep-promoting actions of this compound are counteracted by caffeine (B1668208), which is a non-selective antagonist of both A1 and A2A receptors. nih.govresearchgate.net The arousal-promoting effects of caffeine have been shown to be dependent on the A2A receptor. nih.govresearchgate.net
Cognitive Processes: Learning and Memory
This compound exerts a modulatory influence on cognitive functions, including learning and memory. biomolther.orgnih.govnih.gov This modulation is complex and can be either detrimental or beneficial depending on the specific this compound receptor involved and the cognitive process being examined.
Generally, elevated levels of this compound and the activation of A1 receptors are associated with an impairment of cognitive performance. nih.gov Conversely, this compound receptor antagonists, such as caffeine, have been shown in some animal models to ameliorate memory deficits. nih.govnih.gov
The A2A receptor also plays a significant role in cognition. biomolther.orgnih.gov Studies have indicated that A2A receptor agonists can disrupt spatial working memory. biomolther.org Specifically, research using passive avoidance and Morris water maze tasks has shown that activation of A2A receptors impairs the acquisition phase of learning and memory, while not affecting the consolidation or retrieval phases. biomolther.org
Control of Motor Function
This compound signaling, particularly through the A2A receptor, plays a critical role in the regulation of motor function. nih.govresearchgate.net This is primarily achieved through its influence on the basal ganglia-thalamocortical circuit, a network of brain structures essential for voluntary movement control. nih.govresearchgate.netwikipedia.org
The striatum, a key component of the basal ganglia, has a high density of A2A receptors. researchgate.net These receptors are involved in a dual modulation of the GABAergic striatopallidal pathway. researchgate.net Activation of presynaptic A2A receptors on striatopallidal neurons can either increase or decrease the release of GABA, depending on the specific location of the receptor. researchgate.net This modulation of GABAergic transmission ultimately influences the output of the basal ganglia and, consequently, motor activity.
The antagonistic relationship between this compound A2A receptors and dopamine D2 receptors in the striatum is of particular importance. wikipedia.org This interaction is a key target for therapeutic interventions in motor disorders such as Parkinson's disease, where A2A receptor antagonists have shown promise in improving motor symptoms. nih.govresearchgate.net Additionally, this compound A1 receptors, in heteromers with dopamine D1 receptors, are involved in controlling the excitability of spinal motoneurons. nih.gov
Glial Cell Modulation (Astrocytes, Microglia)
This compound signaling significantly influences the function of glial cells, including astrocytes and microglia, which are essential for maintaining CNS homeostasis and responding to injury or disease. biomolther.orgnih.gov
Astrocytes: These glial cells play a crucial role in regulating extracellular this compound levels through the activity of this compound kinase. nih.govnih.gov Astrocytes themselves are also targets of this compound signaling. Activation of A2A receptors on astrocytes can increase their proliferation and activation, a process known as astrogliosis, which is involved in brain repair. nih.gov Furthermore, this compound signaling in astrocytes can regulate glutamate efflux. nih.gov Astrocytes can release ATP, which is then converted to this compound in the extracellular space, highlighting a key role for these cells in the purinergic signaling that modulates neuronal activity. frontiersin.orgnih.gov
Microglia: As the resident immune cells of the CNS, microglia are highly responsive to changes in their environment. This compound signaling modulates microglial activation. A1 receptor activation on microglia has been shown to reduce their excessive activation during an immune response. nih.gov In contrast, A2A receptors in microglia can have complex effects, potentially contributing to both neuroprotective and deleterious outcomes. nih.gov There is also evidence that astrocytes and microglia can collaborate in an extracellular pathway to produce this compound from 2',3'-cAMP. nih.gov Recent research suggests that this compound can trigger early astrocyte reactivity, which in turn provokes microglial activation in the context of neuroinflammation. biorxiv.org
| Glial Cell Type | This compound Receptor | Effect of this compound Signaling |
|---|---|---|
| Astrocytes | A2A | Increases proliferation and activation (astrogliosis); regulates glutamate efflux. nih.gov |
| - | Key regulators of extracellular this compound via this compound kinase. nih.govnih.gov | |
| Microglia | A1 | Reduces excessive activation upon immune stimulation. nih.gov |
| A2A | Complex actions, potentially both neuroprotective and deleterious. nih.gov |
Cardiovascular System Regulation
This compound is a key regulator of cardiovascular function, influencing vascular tone, coronary blood flow, heart rhythm, platelet activity, and the heart's response to ischemic stress and remodeling. Its actions are mediated through the activation of its specific receptors on cardiomyocytes, vascular smooth muscle cells, endothelial cells, and platelets.
This compound's effect on vascular tone is multifaceted, capable of inducing both vasodilation and vasoconstriction depending on the specific receptor subtype activated and the vascular bed . nih.govcore.ac.uk This dual regulatory capacity allows for precise control of blood flow and pressure.
Vasodilation: The predominant vascular response to this compound is vasodilation, primarily mediated by the activation of A₂ₐ and A₂ₑ receptors. nih.govjacc.org Stimulation of these Gₛ protein-coupled receptors on vascular smooth muscle cells leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic this compound monophosphate (cAMP). bio-rad.comresearchgate.net Elevated cAMP levels activate protein kinase A (PKA), resulting in the opening of potassium channels and subsequent hyperpolarization of the cell membrane. This makes it more difficult for voltage-gated calcium channels to open, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and vasodilation. nih.gov In some vascular beds, A₂ₐ receptor-mediated vasodilation also involves the release of nitric oxide from the endothelium. nih.gov
Vasoconstriction: In contrast, the activation of A₁ and A₃ this compound receptors can lead to vasoconstriction. nih.gov These receptors are coupled to Gᵢ/Gₒ proteins, which inhibit adenylyl cyclase, and also to Gₒ proteins that activate phospholipase C (PLC). physiology.orgphysiology.org The activation of PLC leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium from intracellular stores, increasing cytosolic calcium concentration and causing smooth muscle contraction. physiology.org While A₁ receptor-mediated vasoconstriction is less common than A₂-mediated vasodilation, it has been observed in specific vascular beds, such as the renal afferent arterioles. jacc.org
| This compound Receptor Subtype | Primary G-Protein Coupling | Key Signaling Pathway | Effect on Vascular Tone |
|---|---|---|---|
| A₁ | Gᵢ/Gₒ | Inhibition of Adenylyl Cyclase / Activation of Phospholipase C | Vasoconstriction |
| A₂ₐ | Gₛ | Activation of Adenylyl Cyclase (↑cAMP) | Vasodilation |
| A₂ₑ | Gₛ | Activation of Adenylyl Cyclase (↑cAMP) | Vasodilation |
| A₃ | Gᵢ/Gₒ | Inhibition of Adenylyl Cyclase / Activation of Phospholipase C | Vasoconstriction |
This compound is a potent regulator of coronary blood flow, acting as a crucial link between myocardial oxygen demand and supply. nih.govnih.gov The "this compound hypothesis" posits that during periods of increased myocardial metabolic activity or insufficient oxygen supply (ischemia), the breakdown of this compound triphosphate (ATP) leads to an increase in the local concentration of this compound. nih.gov This this compound then diffuses into the interstitial space and acts on A₂ₐ receptors on the coronary smooth muscle and endothelial cells, causing vasodilation. nih.govnih.govphysiology.org This increase in coronary blood flow helps to restore the balance between oxygen supply and demand. nih.gov The A₂ₐ receptor is considered the predominant subtype responsible for coronary vasodilation. nih.govresearchgate.net
| Condition | Myocardial ATP Levels | Interstitial this compound Levels | Coronary Blood Flow | Primary this compound Receptor Involved |
|---|---|---|---|---|
| Normoxia | Stable | Low | Basal | N/A |
| Hypoxia/Ischemia | Decreased | Increased | Increased | A₂ₐ |
| Increased Cardiac Work | Decreased | Increased | Increased | A₂ₐ |
This compound plays a significant role in modulating the electrical activity of the heart, primarily through the activation of A₁ receptors located in the sinoatrial (SA) and atrioventricular (AV) nodes. nih.govnih.gov Activation of these Gᵢ protein-coupled receptors has both direct and indirect effects on cardiac electrophysiology.
The direct effect involves the activation of a specific potassium channel (IKAdo), leading to hyperpolarization of the cell membrane and a decrease in the rate of spontaneous depolarization in pacemaker cells. nih.govnih.gov This results in a slowing of the heart rate (negative chronotropic effect). nih.govnih.gov In the AV node, this hyperpolarization slows conduction velocity (negative dromotropic effect). nih.govnih.gov
The indirect, or anti-adrenergic, effect of this compound is to counteract the stimulatory effects of catecholamines. nih.govnih.gov By inhibiting adenylyl cyclase, this compound reduces the production of cAMP, thereby opposing the β-adrenergic receptor-mediated increase in heart rate and contractility. nih.gov
| Cardiac Tissue | Primary this compound Receptor | Electrophysiological Effect | Functional Outcome |
|---|---|---|---|
| Sinoatrial (SA) Node | A₁ | Decreased rate of spontaneous depolarization | Negative Chronotropy (slower heart rate) |
| Atrioventricular (AV) Node | A₁ | Slowed conduction velocity | Negative Dromotropy (slower conduction) |
This compound is an important endogenous inhibitor of platelet activation and aggregation, thereby playing a role in thromboregulation. nih.gov This anti-platelet effect is primarily mediated by the activation of A₂ₐ and A₂ₑ receptors on the platelet surface. nih.govahajournals.org Similar to its action in vascular smooth muscle, stimulation of these Gₛ-coupled receptors leads to an increase in intracellular cAMP levels. nih.govahajournals.org Elevated cAMP inhibits several key steps in platelet activation, including calcium mobilization, degranulation, and conformational changes in the glycoprotein (B1211001) IIb/IIIa receptor, which is necessary for platelet aggregation. nih.gov By inhibiting platelet function, this compound helps to prevent the formation of unwanted blood clots (thrombosis). nih.gov
This compound is a key mediator of ischemic preconditioning, a phenomenon where brief, non-lethal episodes of ischemia protect the myocardium from a subsequent, more prolonged ischemic insult. nih.govahajournals.orgnih.gov During the brief ischemic period, this compound is released and acts as a trigger by activating A₁ and A₃ receptors. oup.com This initiates a complex signaling cascade involving protein kinase C and other kinases, which ultimately leads to the opening of mitochondrial ATP-sensitive potassium (KATP) channels. nih.govoup.com The opening of these channels is believed to be a key step in conferring cardioprotection.
This compound also plays a protective role during ischemia-reperfusion injury. mdpi.comfrontiersin.org Reperfusion of ischemic tissue, while necessary to salvage cells, can paradoxically lead to further damage through inflammation and oxidative stress. This compound, particularly through the activation of A₂ₐ and A₂ₑ receptors, can mitigate this injury by inhibiting neutrophil activation and adhesion, reducing the production of reactive oxygen species, and improving microvascular function. mdpi.comnih.gov
The role of this compound in cardiac remodeling, the process of changes in heart size, shape, and function after injury, is complex and appears to be context-dependent. Cardiac remodeling often involves fibrosis, the excessive deposition of extracellular matrix proteins. frontiersin.org
Some studies suggest that this compound, acting through A₂ₑ receptors on cardiac fibroblasts, can have anti-fibrotic effects by inhibiting fibroblast proliferation and collagen synthesis. ahajournals.orgnih.gov This is thought to be mediated by an increase in cAMP. frontiersin.org
However, other research indicates that under certain conditions, such as those involving energetic deficiency, this compound signaling through A₂ₐ receptors may contribute to the development of myocardial fibrosis. bmj.com Furthermore, some in vivo studies have shown that chronic antagonism of A₂ₑ receptors can reduce tissue fibrosis. frontiersin.orgnih.gov These seemingly contradictory findings suggest that the net effect of this compound on cardiac remodeling is likely influenced by the specific pathological context, the duration of receptor stimulation, and the interplay between different receptor subtypes. researchgate.net
Immune System Modulation and Inflammation
This compound is a critical signaling nucleoside that plays a pivotal role in modulating the immune system and inflammatory processes. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are widely expressed on various immune cells, and their activation can lead to either pro-inflammatory or anti-inflammatory responses, depending on the receptor subtype engaged, the concentration of this compound, and the specific immune cell type involved.
This compound exerts complex and multifaceted effects on the function of various leukocytes, including neutrophils, monocytes/macrophages, lymphocytes, and dendritic cells.
Neutrophils: These are the first responders to sites of acute inflammation, and their functions are tightly regulated by this compound. ahajournals.orgnih.gov At low concentrations, this compound can enhance neutrophil chemotaxis and phagocytosis, primarily through the activation of A1 and A3 receptors. ahajournals.orgnih.gov Conversely, at higher concentrations, typically found at sites of inflammation and tissue injury, this compound acts through A2A and A2B receptors to inhibit a range of neutrophil effector functions. ahajournals.orgnih.govahajournals.org This includes the inhibition of oxidative burst, degranulation, and the production of inflammatory mediators. ahajournals.orgnih.govahajournals.org Neutrophils themselves can release this compound, creating a negative feedback loop to control the inflammatory response. nih.govahajournals.org
Monocytes/Macrophages: this compound signaling significantly influences the function of monocytes and macrophages. nih.govnih.govahajournals.org Activation of this compound receptors, particularly A2A and A2B, generally suppresses the pro-inflammatory functions of classically activated (M1) macrophages. nih.govnih.gov This leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12. nih.govnih.govmdpi.com In contrast, this compound can promote the production of the anti-inflammatory cytokine IL-10. nih.govnih.govmdpi.com Furthermore, this compound signaling, particularly through the A2B receptor, can promote the differentiation of monocytes towards an alternative (M2) macrophage phenotype, which is involved in tissue repair and resolution of inflammation. ahajournals.org
Lymphocytes: this compound plays a crucial role in regulating the activity of both T and B lymphocytes. nih.govnih.govfrontiersin.org The activation of A2A receptors on T cells is a potent immunosuppressive signal that can inhibit T cell receptor (TCR) signaling, leading to reduced proliferation and cytokine production, including interferon-gamma (IFN-γ) and IL-2. nih.govnih.govfrontiersin.org Regulatory T cells (Tregs) can produce high levels of this compound, which then acts on nearby effector T cells to suppress their function, contributing to immune tolerance. nih.govmdpi.com In B lymphocytes, this compound can inhibit their activation and the production of immunoglobulins. mdpi.comnih.gov
Dendritic Cells (DCs): Dendritic cells are potent antigen-presenting cells that are critical for initiating adaptive immune responses. This compound can modulate DC differentiation and function. nih.govashpublications.orgnih.gov The presence of this compound during the differentiation of monocytes to DCs can result in a distinct population of DCs with impaired ability to stimulate T cells. nih.govashpublications.orgnih.gov These this compound-differentiated DCs express higher levels of pro-inflammatory, angiogenic, and immunosuppressive factors. nih.govashpublications.orgnih.gov In immature DCs, A1 and A3 receptor activation can regulate chemotaxis, while in mature DCs, A2A receptor signaling can decrease the production of pro-inflammatory cytokines. nih.gov Conversely, A2B receptor activation has been reported to have pro-inflammatory effects in dendritic cells. nih.gov
Table 1: Effects of this compound on Leukocyte Function
| Leukocyte Type | Predominant this compound Receptors | Key Effects |
|---|---|---|
| Neutrophils | A1, A2A, A2B, A3 | Low concentrations (via A1/A3) promote chemotaxis and phagocytosis. ahajournals.orgnih.gov High concentrations (via A2A/A2B) inhibit oxidative burst, degranulation, and inflammatory mediator production. ahajournals.orgnih.govahajournals.org |
| Monocytes/ Macrophages | A2A, A2B | Suppresses pro-inflammatory (M1) functions, including the production of TNF-α, IL-6, and IL-12. nih.govnih.govmdpi.com Promotes anti-inflammatory (M2) phenotype and IL-10 production. nih.govnih.govmdpi.com |
| Lymphocytes | A2A | Inhibits T cell receptor signaling, proliferation, and cytokine production (e.g., IFN-γ, IL-2). nih.govnih.govfrontiersin.org Suppresses B cell activation and immunoglobulin production. mdpi.comnih.gov |
| Dendritic Cells | A1, A2A, A2B, A3 | Skews differentiation towards a tolerogenic phenotype with impaired T cell stimulation. nih.govashpublications.orgnih.gov Modulates chemotaxis and cytokine production depending on maturation state and receptor subtype. nih.gov |
This compound signaling presents a dualistic nature in inflammation, capable of eliciting both anti-inflammatory and pro-inflammatory responses. This paradoxical effect is largely dependent on the specific this compound receptor subtype activated and the cellular context. nih.govmdpi.com
The anti-inflammatory effects of this compound are predominantly mediated by the activation of A2A and A3 receptors. mdpi.com A2A receptor stimulation, in particular, is a well-established anti-inflammatory pathway that leads to an increase in intracellular cyclic AMP (cAMP). jci.org This increase in cAMP can inhibit the activation of key pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), thereby reducing the expression of pro-inflammatory cytokines and chemokines. nih.govmdpi.com The anti-inflammatory actions of this compound are crucial in limiting excessive tissue damage during inflammation and promoting its resolution. nih.gov
The recruitment of leukocytes from the bloodstream to sites of inflammation is a tightly regulated process involving adhesion to and migration across the vascular endothelium. This compound plays a significant role in modulating these events.
This compound, primarily through the activation of A2A receptors, can inhibit the adhesion of neutrophils to endothelial cells. nih.govfrontiersin.orgnih.gov This is achieved by reducing the expression and avidity of adhesion molecules on the surface of neutrophils. nih.gov Furthermore, this compound can act on endothelial cells to decrease the expression of adhesion molecules such as E-selectin and VCAM-1, further impeding leukocyte attachment. nih.govahajournals.org By inhibiting leukocyte adhesion, this compound can effectively dampen the influx of inflammatory cells into tissues, thereby limiting the inflammatory response. nih.govfrontiersin.org
A central aspect of this compound's immunomodulatory role is its ability to regulate the production of a wide array of cytokines and other inflammatory mediators.
Activation of this compound receptors, particularly the A2A receptor, generally leads to the suppression of pro-inflammatory cytokine production by various immune cells. nih.govmdpi.com This includes the inhibition of key cytokines such as TNF-α, IL-1β, IL-6, IL-8, and IL-12. mdpi.comaacrjournals.org For example, in macrophages, A2A receptor signaling can potently inhibit the lipopolysaccharide (LPS)-induced production of TNF-α. nih.govjci.org
In contrast, this compound can enhance the production of the anti-inflammatory cytokine IL-10 by macrophages and other immune cells. nih.govmdpi.comjci.org This shift from a pro-inflammatory to an anti-inflammatory cytokine profile is a key mechanism by which this compound promotes the resolution of inflammation. Additionally, this compound can influence the production of other inflammatory mediators, such as chemokines and reactive oxygen species (ROS). For instance, A2A receptor activation can inhibit the production of ROS by neutrophils, thereby reducing oxidative stress and tissue damage. mdpi.com
Table 2: this compound's Influence on Cytokine Production
| Cytokine/Mediator | Effect of this compound Signaling (Predominantly via A2A Receptor) |
|---|---|
| Pro-inflammatory Cytokines | |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition nih.govmdpi.comjci.org |
| Interleukin-1β (IL-1β) | Inhibition mdpi.comjci.org |
| Interleukin-6 (IL-6) | Inhibition nih.govmdpi.com |
| Interleukin-8 (IL-8) | Inhibition nih.gov |
| Interleukin-12 (IL-12) | Inhibition nih.govnih.gov |
| Anti-inflammatory Cytokines | |
| Interleukin-10 (IL-10) | Potentiation nih.govmdpi.comjci.org |
| Other Inflammatory Mediators | |
| Reactive Oxygen Species (ROS) | Inhibition mdpi.com |
| Chemokines (e.g., MIP-1α) | Inhibition nih.gov |
Renal and Pulmonary System Functions
This compound is a key regulator of renal hemodynamics and renin release, exerting complex and sometimes opposing effects depending on the specific location within the kidney and the receptor subtype involved. nih.govbohrium.comphysiology.org
In the renal cortex, this compound, acting through A1 receptors on the afferent arterioles, causes vasoconstriction. physiology.orgnih.gov This leads to a decrease in renal blood flow (RBF) and glomerular filtration rate (GFR). nih.govbohrium.comphysiology.org This vasoconstrictor effect is a crucial component of the tubuloglomerular feedback (TGF) mechanism, which helps to stabilize GFR and sodium delivery to the distal nephron. physiology.orgphysiology.org In contrast, in the renal medulla, this compound can induce vasodilation, which is important for maintaining medullary blood flow and protecting against hypoxic injury. physiology.orgnih.gov
This compound also plays a significant role in the regulation of renin production by the juxtaglomerular cells. The dominant effect of this compound on renin release is inhibitory, mediated primarily through the activation of A1 receptors. nih.govphysiology.orgahajournals.org This inhibitory action serves as a negative feedback mechanism, where increased this compound levels, often associated with increased renal metabolic activity, suppress the renin-angiotensin system. nih.gov However, some studies have suggested that under certain conditions, such as in hypertensive individuals, this compound can paradoxically cause the release of active renin. nih.gov
Airway Constriction Mechanisms
This compound is recognized as a significant mediator in the pathophysiology of airway constriction, particularly in individuals with asthma and other chronic lung diseases. physiology.orgdoi.org Elevated levels of this compound have been measured in the bronchoalveolar lavage fluid and exhaled breath condensate of asthmatic patients. doi.orgfrontiersin.org Inhalation of this compound or its precursor, this compound 5'-monophosphate (AMP), can induce potent bronchoconstriction in asthmatics, but not in healthy individuals. doi.org
The mechanisms underlying this compound-induced bronchoconstriction are complex and involve the activation of various this compound receptors on different cell types within the airways. physiology.org Research suggests that this is often an indirect process, mediated through the release of bronchoconstrictor molecules from inflammatory cells, such as mast cells, and through neural pathways. physiology.org
Key research findings indicate the involvement of specific this compound receptors:
A1 Receptors: Studies in mouse models have demonstrated that this compound-induced increases in airway resistance are mediated by the A1 receptor. physiology.org The activation of A1 receptors is thought to occur indirectly through the activation of sensory neurons. physiology.org
A3 Receptors: There is evidence suggesting that this compound can induce airway hyperresponsiveness through the activation of A3 receptors on mast cells. nih.gov
A2B Receptors: this compound, by engaging the A2B receptor on bronchial smooth muscle cells, can increase the release of pro-inflammatory mediators like interleukin-6 (IL-6) and monocyte chemotactic protein-1, contributing to the inflammatory environment that promotes bronchoconstriction. nih.gov
It is important to note that in most species, including humans, this compound does not appear to directly cause contraction of airway smooth muscle cells. physiology.org Instead, its bronchoconstrictive effects are a consequence of its action on other cells within the airway environment. physiology.org
Alveolar Fluid Clearance Regulation
This compound signaling plays a crucial role in maintaining the fluid balance within the alveoli, the tiny air sacs in the lungs where gas exchange occurs. The regulation of alveolar fluid clearance (AFC) is a dynamic process influenced by the concentration of this compound and the specific this compound receptors that are activated. nih.govnih.gov All four this compound receptors (A1, A2A, A2B, and A3) are present in the lungs and on alveolar epithelial cells. nih.govnih.gov
The effect of this compound on AFC is concentration-dependent:
Low Concentrations (≤10⁻⁸ M): At low concentrations, this compound and specific agonists for the A2A and A3 receptors have been shown to increase AFC. nih.govnih.gov
Physiological Concentrations (≥10⁻⁶ M): At higher, more physiological concentrations, this compound reduces AFC. This effect is mediated through the A1 receptor and involves the efflux of chloride ions through the cystic fibrosis transmembrane conductance regulator (CFTR). nih.govnih.gov
The A2B this compound receptor (A2BAR) has been identified as a key player in enhancing AFC, particularly in the context of lung injury. jci.orgjci.org Activation of the A2BAR enhances amiloride-sensitive fluid transport and increases pulmonary cyclic AMP (cAMP) levels, which helps to "dry out" the lungs. jci.orgjci.org This mechanism is similar to that of β-adrenergic stimulation, a known promoter of AFC. jci.org In models of endotoxin-induced lung injury, stimulation of the A2BAR has been shown to significantly enhance AFC and increase the expression of the epithelial sodium channel (ENaC), a key component of sodium transport, via a cAMP-dependent pathway. physiology.org
The table below summarizes the effects of different this compound receptor agonists on alveolar fluid clearance in a mouse model.
| Agonist | Target Receptor | Concentration | Effect on Alveolar Fluid Clearance (AFC) |
| This compound (low dose) | Multiple | 10⁻⁸ M | Increased by up to 20% |
| This compound (high dose) | Multiple | 10⁻⁴ M | Reduced |
| CPA | A1R | 10⁻⁶ M | Reduced by ≈40% |
| CGS 21680 | A2aR | Not specified | Increased by 12% (not significantly different from control) |
| NECA | Non-specific A2 | 10⁻⁴ M | Increased by 33% |
This data is based on findings from a mechanically ventilated live mouse model. nih.gov
Metabolic Homeostasis
This compound is an important endogenous metabolite that influences both glucose and lipid metabolism, acting on various tissues including the liver, pancreas, muscle, and adipose tissue. nih.govnih.gov Its regulatory role is mediated through its four receptor subtypes, which can have opposing effects on intracellular signaling pathways. nih.gov
Glucose and Lipid Metabolism Regulation
This compound's influence on glucose homeostasis is multifaceted, involving the regulation of insulin (B600854) secretion, glucose uptake and release, and the synthesis and breakdown of glycogen (B147801). nih.gov In lipid metabolism, this compound is known to augment the insulin-mediated inhibition of lipolysis, which in turn affects the levels of free fatty acids and glycerol. nih.gov Furthermore, this compound signaling can control the synthesis of cholesterol in the liver, thereby influencing plasma cholesterol and triglyceride levels. nih.gov
The role of specific this compound receptors in metabolic regulation is an active area of research:
A1 Receptors: Activation of A1 receptors is predominantly associated with the inhibition of lipolysis in adipose tissue and glycolysis in muscle. nih.gov
A2A Receptors: In the liver, gluconeogenesis is primarily regulated by the activation of A2A receptors. mdpi.com A2A receptor activation also has anti-inflammatory and protective effects on liver cells, potentially improving lipid handling. mdpi.com
A2B Receptors: The A2B receptor plays a protective role by limiting hepatic glucose production. mdpi.com Activation of the A2B receptor can also lead to decreased cholesterol and triglyceride levels. mdpi.com Genetic deletion of the A2B receptor results in elevated liver and plasma cholesterol and triglycerides. mdpi.com
Glycogenolysis
This compound stimulates glycogenolysis, the breakdown of glycogen to glucose, in various tissues. In mouse cerebral cortical slices, this compound promotes a concentration-dependent hydrolysis of glycogen, with an EC50 of 7 μM. nih.gov This effect appears to be mediated by A2-type receptors. nih.gov
In the liver, infusion of this compound into perfused rat livers leads to a transient increase in glucose output, indicative of glycogenolysis. portlandpress.com Studies in mice have shown that subcutaneous injections of this compound increase blood glucose levels by stimulating hepatic glycogenolysis. nih.gov This effect is dependent on the adrenal glands, as this compound promotes the secretion of corticosterone, which in turn triggers the breakdown of glycogen in the liver. nih.gov The effect of this compound on hepatic glycogen content is significant, as demonstrated in the table below.
| Treatment Group | Blood Glucose (mg/dL) at 30 min | Liver Glycogen (mg/g tissue) at 30 min |
| Fed + PBS | 150 | 40 |
| Fed + this compound | 250 | 25 |
| Fasted + PBS | 100 | 5 |
| Fasted + this compound | 125 | 5 |
This data is based on a study in mice either fed ad libitum or fasted for 12 hours before injection with PBS or 25 mg/kg bodyweight this compound. researchgate.net
Angiogenesis
This compound is a significant regulator of angiogenesis, the formation of new blood vessels. nih.govahajournals.org This is a crucial process in both physiological and pathological conditions, including tissue repair and response to chronic ischemia. nih.gov this compound can contribute up to 50-70% of the angiogenic response in some cases. nih.gov Its pro-angiogenic effects are mediated through direct actions on vascular cells and by regulating the production of various pro- and anti-angiogenic factors. nih.gov
This compound stimulates the proliferation, migration, and tube formation of endothelial cells. nih.govahajournals.org It also modulates the expression of key angiogenic mediators:
Vascular Endothelial Growth Factor (VEGF): this compound and its agonists can increase the expression of VEGF in various cell types. ahajournals.orgahajournals.org In human microvascular endothelial cells, activation of the A2B receptor stimulates angiogenesis by inducing VEGF. nih.gov
Other Angiogenic Factors: this compound stimulates the release of interleukin-8 (IL-8) and basic fibroblast growth factor (bFGF) from endothelial cells via A2B receptors. nih.gov It also stimulates the production of VEGF, IL-8, and angiopoietin-1 from mast cells through A2B and A3 receptors. nih.gov
Anti-Angiogenic Factors: this compound can inhibit the production of the anti-angiogenic factor thrombospondin-1, likely through the A2A receptor. nih.gov
Recent research has also highlighted the role of intracellular this compound in promoting angiogenesis. Hypoxia leads to a decrease in the expression of this compound kinase (ADK), an enzyme that metabolizes this compound. embopress.org This results in elevated intracellular this compound levels, which in turn promotes DNA hypomethylation, increased expression of VEGFR2, and ultimately, angiogenesis. embopress.org
Embryonic Development
This compound signaling is a critical modulator of mammalian embryonic development, with its effects being dependent on the timing of exposure and the specific site of action. nih.gov this compound levels are dynamically regulated during development and increase in response to stressors like hypoxia. nih.govnih.gov The A1 this compound receptor (A1AR) is one of the earliest receptors to be expressed in the embryonic brain and heart and plays a particularly important role. nih.gov
Key roles of this compound in embryonic development include:
Protection against Hypoxia: this compound, acting through A1ARs, plays an essential protective role for the embryo during periods of hypoxia. nih.govahajournals.orgpnas.org Embryos lacking A1ARs exhibit more severe growth retardation when exposed to hypoxic conditions. ahajournals.orgpnas.org This protective effect is, at least in part, mediated by this compound's actions on the embryonic heart. nih.govahajournals.org
Cardiac Development and Function: The adenosinergic system is a dominant regulator of fetal cardiac function. nih.gov Activation of A1ARs can regulate the embryonic heart rate and has been observed to inhibit the proliferation of cardiac muscle cells. nih.govpnas.org
Neural Development: In the developing central nervous system, A1AR activation can potently inhibit the development of axons. nih.gov
While A1ARs are not essential for normal fetal development under non-stressful conditions, their presence is crucial for protecting the embryo from environmental insults such as hypoxia. nih.govpnas.org
Bone Homeostasis and Regeneration
Recent pharmacological and genetic research has increasingly identified this compound as a critical regulator in the dynamic process of bone remodeling. imrpress.com Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.gov this compound signaling has emerged as a key metabolic pathway that modulates the function of these bone-specific cells, thereby influencing bone health, disease, and regeneration following injury. nih.govresearchgate.net All four this compound receptor subtypes—A1, A2A, A2B, and A3—are expressed in bone cells, where they orchestrate a complex and sometimes opposing set of responses that regulate skeletal integrity. nih.govfrontiersin.orgnih.gov
Role of this compound Receptors in Osteoclasts
Osteoclasts are multinucleated cells responsible for breaking down bone tissue. This compound signaling exerts significant control over their differentiation and function.
A1 this compound Receptor (A1R): Activation of the A1R is critical for osteoclast differentiation and function. nih.govnih.gov Studies have shown that A1R stimulation promotes the fusion of human monocytes into multinucleated giant cells, a process analogous to osteoclast formation. nih.gov Genetic deletion of the A1R in mice results in a notable increase in bone volume and density. imrpress.comnih.gov This phenotype is attributed to impaired osteoclast function; while osteoclasts are present in A1R-knockout mice, they are smaller, often detached from the bone surface, and lack the characteristic ruffled borders essential for bone resorption. nih.gov Consequently, these mice are protected from ovariectomy-induced bone loss, highlighting the A1R's role in pathological bone resorption. imrpress.comnih.gov
A2A this compound Receptor (A2AR): In contrast to the A1R, the A2AR acts as an inhibitor of osteoclastogenesis. nih.govnih.gov Activation of the A2AR with specific agonists, such as CGS 21680, has been shown to inhibit the differentiation and function of osteoclasts. frontiersin.org This inhibitory effect is further supported by evidence from A2AR knockout mice, whose femurs exhibit decreased bone volume, reduced trabecular number, and an increased number of active, TRAP-positive osteoclasts. frontiersin.org
A2B this compound Receptor (A2BR): The A2BR is also implicated in suppressing osteoclast differentiation and function. nih.gov Its activation can reduce osteoclast numbers, contributing to a net anabolic effect on bone. nih.gov
A3 this compound Receptor (A3R): The role of the A3R in bone metabolism is less defined than the other receptors. However, some studies indicate that A3R activation can prevent bone resorption by osteoclasts, an effect that may be secondary to its anti-inflammatory properties. nih.govnih.gov
Role of this compound Receptors in Osteoblasts
Osteoblasts are the cells responsible for synthesizing and mineralizing new bone. This compound signaling is a key promoter of their development and activity.
A2A this compound Receptor (A2AR): The A2AR plays a critical role in promoting the proliferation of mesenchymal stem cells (MSCs), the precursors to osteoblasts. nih.govfrontiersin.org Its activation is also associated with increased alkaline phosphatase activity, a marker of mature osteoblast function. nih.gov
A2B this compound Receptor (A2BR): The A2BR is considered the functionally dominant this compound receptor for stimulating osteoblast differentiation. nih.govnih.gov Activation of the A2BR promotes the differentiation of MSCs into osteoblasts and enhances their function. nih.govbu.edu This is supported by findings that A2BR knockout mice exhibit lower bone density and osteopenia. nih.govnih.gov The mechanism involves the upregulation of essential osteoblast transcription factors like Runx2. bu.edu
This compound Signaling in Bone Regeneration and Fracture Healing
The process of bone repair following a fracture recapitulates many aspects of embryonic bone development, and this compound signaling is crucial for its success.
A2A and A2B Receptor-Mediated Repair: Both A2A and A2B receptors are pivotal in promoting bone regeneration. Stimulation of the A2AR, either directly with agonists or indirectly by increasing endogenous this compound levels, has been shown to markedly enhance new bone formation in animal models of bone defects, with efficacy comparable to bone morphogenetic protein-2 (BMP-2). nih.gov Similarly, the A2BR is essential for effective fracture repair; A2BR knockout mice show delayed fracture healing with impaired bone formation and increased cartilage volume in the fracture callus. nih.govbu.edunih.gov Local delivery of this compound to fracture sites has been demonstrated to promote healing, increase bone volume, and improve tissue mineral density. nih.govacs.org This pro-regenerative capacity is linked to this compound's ability to promote the osteogenic differentiation of progenitor cells. nih.gov
Age-Related Impairment: The regenerative capacity of bone diminishes with age, which has been linked to altered this compound signaling. nih.govduke.edu Studies have found that extracellular this compound levels and the expression of the this compound-producing enzyme CD73 are significantly lower in the bone tissue of aged mice. nih.govcolab.ws Supplementing the fracture site with locally delivered this compound has been shown to overcome this deficit and promote fracture healing in aged animals. nih.govcolab.ws
Table 1: Summary of this compound Receptor Functions in Bone Homeostasis
| Receptor | Effect on Osteoclasts | Effect on Osteoblasts | Overall Impact on Bone Mass |
|---|---|---|---|
| A1R | Promotes differentiation and function nih.govnih.gov | No direct morphological or functional changes observed nih.gov | Promotes Resorption |
| A2AR | Inhibits differentiation and function nih.govfrontiersin.org | Promotes proliferation and differentiation of precursors nih.govfrontiersin.org | Promotes Formation |
| A2BR | Inhibits differentiation and function nih.govnih.gov | Promotes differentiation and function nih.govnih.govbu.edu | Promotes Formation |
| A3R | May prevent bone resorption nih.govnih.gov | Less defined | Potentially Anti-resorptive |
Table 2: Bone Phenotype in this compound Receptor Knockout (KO) Mice
| Knockout Mouse | Key Bone Phenotype Findings | Reference |
|---|---|---|
| A1R KO | Increased bone volume and density; osteoclasts lack ruffled borders; protected from ovariectomy-induced bone loss. | imrpress.comnih.gov |
| A2AR KO | Decreased bone volume; decreased trabecular number; increased trabecular space; increased number of active osteoclasts. | frontiersin.org |
| A2BR KO | Lower bone density (osteopenia); impaired osteoblast differentiation; delayed fracture healing with increased cartilage. | nih.govbu.edunih.gov |
Table of Mentioned Compounds | Compound Name | | | :--- | | this compound | | Alendronate | | BAY 60-6583 | | CGS 21680 | | Dipyridamole | | IB-MECA | | MRS1706 | | NECA | | Rolofylline | | SCH442416 | | ZM241385 |
Pathophysiological Implications of Dysregulated Adenosine Signaling
Neurodegenerative and Neurological Disorders
In Alzheimer's disease (AD), alterations in adenosine levels and the expression patterns of its receptors are evident in affected brain regions. Postmortem analyses of AD patient brains have shown reduced A1 receptor (A1R) expression in the dentate gyrus and hippocampal CA3 regions, areas critical for memory and cognition. Conversely, A2A receptor (A2AR) expression is notably increased in the frontal cortex, hippocampus, and temporal cortex of AD patients and animal models nih.govmdpi.comfrontiersin.orgnih.gov. This increased A2AR expression is also observed in aged brains, with a further significant increase in AD patients nih.gov.
The overexpression and activation of A2AR are strongly linked to key pathological features of AD. In amyloid precursor protein/presenilin 1 (APP/PS1) mouse models of AD amyloidosis, upregulation and activation of A2ARs impair long-term synaptic potentiation (LTP) in hippocampal CA3 pyramidal cells, contributing to synaptic dysfunction and memory deficits mdpi.comfrontiersin.org. A2AR activation promotes an increase in glutamate (B1630785) release, leading to overstimulation of N-methyl-D-aspartate (NMDA) receptors via mGluR5, and elevated intracellular calcium influx, all of which contribute to synaptic alterations and cognitive decline frontiersin.org. Furthermore, A2AR plays a critical role in controlling neuroinflammation through glial cells. Overexpression of A2AR has been observed in astrocytes of AD patients, and genetic silencing of this receptor in mice has been shown to improve long-term memory mdpi.com. Research indicates that antagonism of A2AR can counteract synaptic damage, improve cognitive function, and inhibit tau hyperphosphorylation and hippocampal neuroinflammation in animal models of AD mdpi.comfrontiersin.orgoup.com.
| Receptor Subtype | Expression/Activity in AD | Pathophysiological Role in AD | Therapeutic Implication |
|---|---|---|---|
| A1R | Reduced expression in dentate gyrus and hippocampal CA3 regions nih.govnih.gov | Dysfunctional inhibitory neuromodulation, potentially contributing to excitotoxicity nih.gov | Restoring A1R function may be beneficial |
| A2AR | Increased expression/activity in frontal cortex, hippocampus, temporal cortex, and astrocytes nih.govmdpi.comfrontiersin.org | Hampers LTP, increases glutamate release, enhances calcium influx, promotes synaptic dysfunction, contributes to neuroinflammation, exacerbates tau hyperphosphorylation mdpi.comfrontiersin.orgoup.com | Antagonism of A2AR shows promise in counteracting AD pathology and improving cognition mdpi.comfrontiersin.org |
In Parkinson's disease (PD), this compound A2A receptors (A2ARs) are highly concentrated in the basal ganglia, particularly on striatopallidal neurons, where they are pivotal in regulating motor control mdpi.commdpi.comkarger.com. The motor symptoms of PD arise from a progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to reduced dopamine (B1211576) signaling. This reduction results in abnormal activation of the indirect pathway of the basal ganglia, which is further exacerbated by the overexpression and activation of A2ARs, contributing to motor dysfunction mdpi.comkarger.comnourianzhcp.com.
A key aspect of A2AR's role in PD pathophysiology is its intricate interaction with dopamine D2 receptors (D2Rs). A2ARs are co-localized with D2Rs on indirect pathway neurons, and their activation opposes the effects of D2R activation. While D2R activation reduces the "NoGo" signal, A2AR activation enhances it, thus contributing to the motor deficits observed in PD mdpi.comkarger.com. Dysregulation of A1R and A2AR heteromers in the striatum can lead to uncontrolled glutamate release, potentially causing excitotoxicity and neurodegeneration frontiersin.org. Postmortem studies of PD patients have revealed a significant increase in A2AR density in the putamen compared to healthy controls karger.com. Pharmacological studies have demonstrated that A2AR antagonists can effectively reverse parkinsonian motor deficits in animal models karger.com. Beyond motor symptoms, this compound signaling is also implicated in the non-motor features of PD, including sleep disturbances, depression, and anxiety mdpi.com.
| Receptor Subtype | Expression/Activity in PD | Pathophysiological Role in PD | Therapeutic Implication |
|---|---|---|---|
| A2AR | Overexpressed in basal ganglia, particularly striatopallidal neurons; increased density in putamen mdpi.comkarger.com | Enhances indirect pathway activity ("NoGo" signal), opposes D2R effects, contributes to motor dysfunction, implicated in non-motor symptoms (sleep, mood) mdpi.comkarger.comnourianzhcp.com | Antagonism of A2AR improves motor deficits and may address non-motor symptoms mdpi.comkarger.com |
| A1R / A2AR Heteromers | Dysregulation in striatum frontiersin.org | Leads to uncontrolled glutamate release, excitotoxicity, and neurodegeneration frontiersin.org | Targeting these heteromers may restore basal ganglia function frontiersin.org |
This compound serves as an endogenous anticonvulsant and neuroprotectant in the brain researchgate.netnih.gov. During seizure activity, there is a substantial surge in extracellular this compound, which is a natural mechanism to terminate seizures and prevent excessive neuronal excitation researchgate.netnih.govfrontiersin.org. However, in the context of chronic epilepsy, the this compound system exhibits complex dysregulation that contributes to both seizure generation (ictogenesis) and the development of epilepsy (epileptogenesis) researchgate.netfrontiersin.orgnih.gov.
A critical factor in epilepsy pathophysiology is the altered metabolism of this compound. Chronic epilepsy is often associated with a reduction in baseline this compound levels due to the upregulation of this compound kinase (ADK), the primary enzyme responsible for this compound metabolism nih.govfrontiersin.orgjneuropsychiatry.orgjneuropsychiatry.orgnih.govnih.gov. Increased ADK expression, particularly in astrocytes, is considered a pathological hallmark of temporal lobe epilepsy and has been shown to be sufficient to trigger spontaneous recurrent electrographic seizures nih.govjneuropsychiatry.orgnih.govnih.govcureepilepsy.org. This this compound deficiency compromises the activation of the seizure-suppressing A1 receptor, which is crucial for controlling neuronal excitability jneuropsychiatry.orgcureepilepsy.org. While A1R activation generally provides potent seizure suppression and neuroprotection, activation of A2AR can, in some instances, exacerbate seizures frontiersin.orgjneuropsychiatry.orgmdpi.com. Furthermore, excessive this compound signaling in the postictal period may contribute to sudden unexpected death in epilepsy (SUDEP) by suppressing breathing and arousal frontiersin.org.
| Factor/Receptor | Role in Epilepsy/Seizure Activity | Implication in Pathophysiology |
|---|---|---|
| This compound (Endogenous) | Anticonvulsant, neuroprotectant; surge during seizures terminates activity researchgate.netnih.govfrontiersin.org | Dysregulation (low baseline levels, excessive post-seizure surge) contributes to epileptogenesis and SUDEP nih.govfrontiersin.orgjneuropsychiatry.org |
| This compound Kinase (ADK) | Upregulated in chronic epilepsy, especially in astrocytes frontiersin.orgjneuropsychiatry.orgnih.govcureepilepsy.org | Reduces this compound levels, contributing to this compound deficiency and seizure generation; pathological hallmark of epileptic brain nih.govjneuropsychiatry.orgnih.gov |
| A1R | Primary mediator of anticonvulsant/neuroprotective effects jneuropsychiatry.orgmdpi.com | Decreased signaling due to this compound deficiency compromises seizure control jneuropsychiatry.orgcureepilepsy.org |
| A2AR | Can exacerbate seizures in some instances frontiersin.orgmdpi.com | Increased signaling contributes to pathophysiology jneuropsychiatry.org |
During ischemic brain injury, such as stroke, this compound is rapidly and massively released into the extracellular space, acting as a crucial endogenous neuroprotectant frontiersin.orgmdpi.comnih.gov. This surge in this compound is a direct result of the intracellular breakdown of ATP due to metabolic stress nih.gov.
The neuroprotective effects of this compound during ischemia are primarily attributed to the stimulation of A1 receptors (A1Rs). A1Rs inhibit excitatory synaptic transmission and reduce the release of excitotoxic neurotransmitters like glutamate, thereby counteracting acute excitotoxicity, which is a major contributor to brain damage after ischemia nih.govfrontiersin.orgmdpi.comnih.gov. While A1Rs play a prominent role, A2A and A2B receptors (A2BRs) also contribute to the complex response to ischemia. A2AR antagonism has demonstrated protective effects by helping to control excessive extracellular glutamate concentrations in the initial hours following ischemia frontiersin.org. Conversely, later in the ischemic cascade, agonists of A2AR and A2BR have shown protective effects by reducing inflammation and blood cell infiltration into ischemic areas, highlighting a time-dependent and context-dependent role for these receptors frontiersin.orgmdpi.com. Dysregulation of this compound receptors has been broadly linked to stroke accscience.com. Furthermore, this compound accumulates as a consequence of spreading depolarization (SD), a propagating wave of neuronal activation that contributes significantly to the morbidity and mortality of ischemic stroke. This this compound accumulation contributes to the depression of synaptic activity and influences the complex blood flow changes that accompany SD. The extent of this compound accumulation is further amplified when metabolic supply is compromised by conditions such as hypoxia, hypoglycemia, or focal ischemic stroke unm.edu.
| Receptor Subtype | Role in Ischemic Brain Injury | Mechanism/Effect |
|---|---|---|
| This compound (overall) | Massive release during ischemia; endogenous neuroprotectant frontiersin.orgmdpi.comnih.gov | Counteracts excitotoxicity, modulates blood flow, contributes to synaptic depression during spreading depolarization frontiersin.orgnih.govunm.edu |
| A1R | Primary neuroprotective role frontiersin.orgmdpi.comnih.gov | Inhibits excitatory synaptic transmission, reduces glutamate release, stabilizes neuronal membrane potential nih.govnih.gov |
| A2AR | Complex role; antagonism protective acutely, agonism protective later frontiersin.org | Antagonism controls glutamate; agonism reduces inflammation and blood cell infiltration frontiersin.org |
| A2BR | Agonism shows protective effects later after ischemia frontiersin.orgmdpi.com | Reduces blood cell infiltration, decreases pro-inflammatory cytokines (TNF-α), increases anti-inflammatory cytokines (IL-10) frontiersin.org |
Dysregulation of this compound receptors has been identified as a factor in the pathophysiology of various neurological diseases, including Huntington's disease (HD) and Multiple Sclerosis (MS) accscience.com.
In Huntington's disease, research suggests a role for this compound signaling in the disease progression. Specifically, inhibition of the A2A receptor has demonstrated beneficial effects in animal models of HD mdpi.com. This indicates that modulating A2AR activity could be a potential therapeutic strategy for this neurodegenerative disorder.
For Multiple Sclerosis, a chronic inflammatory demyelinating disease of the CNS, the broad concept of this compound receptor dysregulation has been linked to its pathology accscience.com. While the provided information broadly states this link, specific detailed mechanisms of this compound's involvement in MS pathophysiology, such as direct effects on demyelination or remyelination processes via specific this compound receptor subtypes, are not explicitly detailed in the provided search results. However, this compound is known to be involved in neuroinflammation, which is a key component of MS pathology frontiersin.org.
| Disorder | This compound Signaling Implication | Key Findings/Mechanisms |
|---|---|---|
| Huntington's Disease | Dysregulation of this compound receptors accscience.com | A2A receptor inhibition shows beneficial effects in animal models mdpi.com |
| Multiple Sclerosis | Dysregulation of this compound receptors accscience.com | Linked to demyelination and neuroinflammation, though specific mechanisms are less detailed in provided sources frontiersin.orgaccscience.com |
This compound signaling plays a significant role in the pathophysiology of affective disorders such as anxiety and depression. Dysregulation of this compound receptors is associated with stress-induced mood depression and other psychiatric conditions accscience.com. The A2A receptors, present in various non-motor brain regions including the nucleus accumbens, amygdala, and hippocampus, are implicated in the pathophysiology of mood disorders mdpi.com.
Modulation of this compound receptor activity can influence mood states. Activation of the A1 receptor (A1R) has been linked to manic/hypomanic episodes and the antidepressant effects of certain drugs researchgate.net. Conversely, activation of the A2A receptor (A2AR) is associated with depressive-like symptoms. Overactivity of the A2AR pathway can induce a depressive-like phenotype researchgate.netmdpi.com. Chronic stress, a major contributor to affective disorders, disrupts glial homeostasis, neuroinflammatory pathways, and neurotransmitter balance, exacerbating sleep dysfunction and psychiatric symptoms mdpi.com. Astrocytes, which regulate this compound signaling, are disrupted in depression and anxiety, with chronic stress impairing astrocytic glutamate uptake and leading to excessive glutamatergic activity in limbic regions mdpi.com. This excitotoxic environment contributes to emotional dysregulation and sleep disturbances, which are hallmark symptoms of depression and anxiety mdpi.com. Furthermore, this compound hypofunction, potentially resulting from decreased extracellular this compound, may lead to alterations in dopaminergic and glutamatergic signaling, which are relevant to neuropsychiatric symptoms nih.gov.
| Receptor Subtype/Factor | Role in Affective Disorders | Mechanism/Effect |
|---|---|---|
| A1R | Associated with mood states researchgate.net | Activation linked to manic/hypomanic episodes and antidepressant effects researchgate.net |
| A2AR | Implicated in depressive-like symptoms researchgate.netmdpi.com | Overactivity can induce depressive phenotype; antagonism may reverse symptoms researchgate.netmdpi.com |
| This compound Signaling (overall) | Dysregulated in stress-induced mood disorders accscience.commdpi.com | Disrupts astrocytic glutamate uptake, leads to excitotoxicity, affects sleep and emotional regulation mdpi.com |
Nociception and Pain Signaling (e.g., Migraine)
This compound signaling exhibits a complex, dual role in nociception, acting as either an anti-nociceptive or pro-nociceptive mediator depending on factors such as location (central or peripheral), type of pain (acute or chronic), and the specific this compound receptor subtype activated fishersci.ptwikipedia.org.
Anti-nociceptive Effects:
Activation of this compound A1 receptors (A1Rs) is generally associated with anti-nociceptive effects fishersci.ptwikipedia.orgnih.gov. In peripheral nerve terminals, A1R activation by agonists like N6-cyclopentylthis compound (CPA) has been shown to prevent prostaglandin (B15479496) E2-induced mechanical allodynia in rat hindpaws fishersci.pt. Spinally administered this compound or its indirect modulators can produce anti-nociception in inflammatory pain models, primarily through A1R activation wikipedia.org. The analgesic mechanism of A1Rs involves the inhibition of adenylate cyclase (AC) and a subsequent decrease in cyclic AMP (cAMP) production in sensory nerve terminals, along with inhibition of Ca^2+^ channels and activation of K^+^ currents nih.govnih.gov.
Pro-nociceptive Effects and Migraine:
Conversely, this compound A2A receptor (A2AR) agonists are often pro-nociceptive fishersci.ptmitoproteome.org. Studies in rats demonstrated that this compound injection into the hindpaw induced a dose-dependent increase in mechanical hyperalgesia, an effect prevented by A2AR antagonists like PD 081360-0002. Similarly, A2AR agonists such as 5'-(N-ethyl)-carboxamido-adenosine (NECA) or 2-phenylaminothis compound (B1669347) (CV-1808) produced a hyperalgesic response fishersci.pt.
In the context of headache, particularly migraine, this compound signaling plays a critical role fishersci.ptmitoproteome.orgwikipedia.org. Clinical evidence and rodent studies suggest its involvement in pain transmission and sensitization fishersci.ptmitoproteome.org. Circulating this compound levels are reported to increase significantly (by an average of 68%) during migraine attacks, potentially contributing to the cephalalgia nih.gov. Intravenous administration of this compound can precipitate migraine crises nih.govgithub.io. The widespread use of caffeine (B1668208), an this compound receptor antagonist, in headache treatments further supports this compound's involvement fishersci.ptmitoproteome.orgwikipedia.org. Research indicates that A2ARs are a critical this compound receptor subtype in headache pain, with A2AR signaling potentially initiating headache through modulation of intracellular cAMP production or 5' AMP-activated protein kinase (AMPK) activity, affecting glutamatergic synaptic transmission in the brainstem fishersci.ptmitoproteome.org. An A2A receptor gene haplotype has also been associated with migraine with aura fishersci.ptgithub.io.
| Receptor Subtype | General Nociceptive Effect | Migraine-Specific Role | Underlying Mechanism (General) |
| A | Anti-nociceptive fishersci.ptwikipedia.orgnih.gov | Less direct role in headache pain initiation; intrathecal this compound (non-subtype specific) can cause headache fishersci.ptmitoproteome.org | Inhibition of adenylate cyclase, decreased cAMP, inhibition of Ca^2+^ channels, activation of K^+^ currents nih.govnih.gov |
| A | Pro-nociceptive fishersci.ptnih.govmitoproteome.org | Critical subtype in headache pain; signaling may initiate headache fishersci.ptmitoproteome.org | Increased cAMP, modulation of AMPK activity, affecting glutamatergic synaptic transmission fishersci.ptmitoproteome.org |
| A | Controversial; both analgesic and pro-nociceptive effects wikipedia.orgnih.gov | Not explicitly detailed in migraine, but generally involved in chronic pain by stimulating interactions between immune cells and neurons nih.gov | Stimulation can lead to nociceptor hyperexcitability via soluble IL-6 receptor trans-signaling nih.gov |
| A | Analgesic in neuropathic pain wikipedia.org | Not explicitly detailed in migraine, but central administration of A | Restoration of GABAergic inhibition, promoting GABAergic release wikipedia.org |
Cardiovascular Pathologies
This compound plays a pivotal role in the cardiovascular system, acting as an adaptive response mechanism in both physiological and pathophysiological conditions volkamerlab.orghmdb.ca. Its effects are mediated by the four AR subtypes, which are widely expressed in the heart and vasculature volkamerlab.orghmdb.ca.
This compound is a crucial endogenous molecule in the adaptive response to myocardial ischemia and hypoxia, exerting potent cardioprotective effects volkamerlab.org. During myocardial ischemia, this compound is released in large quantities, leading to coronary and collateral vessel vasodilation, thereby increasing oxygen supply. It also decreases myocardial oxygen demand through negative inotropism, chronotropism, and dromotropism. Furthermore, this compound attenuates ischemia/reperfusion injury by inhibiting oxygen radical release from activated neutrophils and preventing platelet aggregation, thus preserving endothelial cell function and microvascular perfusion.
In the context of heart failure (HF), particularly chronic heart failure (CHF), plasma this compound levels are significantly increased in patients with both ischemic and non-ischemic etiologies, correlating with the severity of the condition. This increase is considered an endogenous compensatory mechanism, as this compound counteracts catecholamine-, renin-angiotensin-, and cytokine-induced cellular injury.
The specific ARs mediate distinct protective effects:
A1R activation reverses cardiac hypertrophy and remodeling, improves mitochondrial function, and enhances calcium handling hmdb.ca. Studies using the non-selective this compound analog chlorothis compound (CADO) in pressure-overload mouse models demonstrated reduced myocardial and perivascular fibrosis and hypertrophy, with the antihypertrophic effect primarily mediated by A1R stimulation.
A2AR and A2BR activation regulate coronary blood flow and protect against chronic myocardial ischemia following endothelial dysfunction hmdb.ca. Long-term stimulation of these receptors can also foster mitogenic signaling pathways, leading to vascular overgrowth and angiogenesis hmdb.ca.
A3R is implicated in protection against the ischemia/reperfusion process volkamerlab.org.
| Condition / Receptor | Role of this compound | Key Receptors Involved | Research Findings |
| Myocardial Ischemia | Cardioprotective, increases O | A | Attenuates ischemia/reperfusion injury, inhibits oxygen radical release, prevents platelet aggregation |
| Chronic Heart Failure | Endogenous compensatory mechanism, counteracts neurohumoral factors | A | Increased plasma levels correlate with severity; A |
This compound plays a significant role in regulating heart rhythm, with its effects sometimes being beneficial and other times harmful volkamerlab.org. It is released during conditions such as hypoxia, ischemia, beta-adrenergic stimulation, or inflammation, impacting heart rhythm and producing vasodilation volkamerlab.org.
In the atria, this compound can directly and indirectly exert anti-beta-adrenergic effects volkamerlab.org. Activation of A1Rs leads to the activation of the inward rectifying K^+^ current (IKAdo,Ach), which shortens action potential duration and refractoriness, thereby facilitating reentry mechanisms and atrial arrhythmias, including atrial fibrillation (AF) volkamerlab.org. Overexpression of A1R is associated with bradycardia, delayed conduction through the sinoatrial and atrioventricular nodes, atrial arrhythmia, and ventricular hypertrophy volkamerlab.org. This compound release is likely to participate directly in the pathophysiology of AF volkamerlab.org.
At the ventricular level, this compound primarily exerts anti-beta-adrenergic effects via A1R activation, reducing cAMP concentration volkamerlab.org. It inhibits the adrenergic-dependent increase in inward L-Type Ca^++^ currents and reduces the amplitude of delayed afterdepolarization volkamerlab.org. These antiarrhythmic effects can terminate episodes of ventricular tachycardia and abolish delayed afterdepolarization associated with digoxin (B3395198) toxicity volkamerlab.org.
Atherosclerosis is a chronic inflammatory disease of the arterial vessel wall involving lipid accumulation and inflammatory pathways, particularly in macrophages. This compound, with its anti-inflammatory properties, provides protection against foam cell formation and the development of atherosclerosis.
A2AR: Activation of A2ARs on macrophages inhibits foam cell formation, a critical component of atherosclerotic lesion formation. This is achieved by increasing reverse cholesterol efflux through elevated levels of the lipoprotein transporter ABCA1. A2AR activation also reduces pro-inflammatory cytokines like TNF-alpha and increases anti-inflammatory cytokine IL-10.
A2BR: The A2BR is protective against atherosclerosis, and its activation reduces vascular lesion formation. Studies in apolipoprotein E-deficient mice showed that A2BR activation reduced cholesterol and triglyceride levels and the progression of atherosclerosis, suggesting it as a therapeutic target.
A1R: In contrast to A2AR and A2BR, A1R may play a role in promoting atherosclerosis development, possibly due to its pro-inflammatory and mitogenic properties. Genetic studies in A1R and apolipoprotein E double knockout mice demonstrated reduced atherosclerotic lesions compared to apolipoprotein E-deficient mice, alongside lower plasma cytokine concentrations (IL-5, IL-6, IL-13).
A3R: The A3R does not appear to significantly affect atherosclerosis development.
| Receptor Subtype | Role in Atherosclerosis | Mechanism |
| A | Promotes atherosclerosis | Pro-inflammatory and mitogenic properties |
| A | Protective | Inhibits foam cell formation, increases cholesterol efflux, reduces pro-inflammatory cytokines |
| A | Protective | Reduces hyperlipidemia, lowers cholesterol and triglyceride levels |
| A | No significant effect | - |
Myocardial fibrosis (MF) contributes to cardiac hypertrophy and heart failure following myocardial damage. This compound plays an important role in modulating the ensuing fibrosis and tissue remodeling.
A2BR: The this compound A2B receptor (A2BAR) is the most abundant AR in cardiac fibroblasts and is largely responsible for this compound's influence on cardiac fibrosis. Acute A2BAR stimulation can decrease fibrosis by inhibiting fibroblast proliferation and reducing collagen synthesis. However, there is also evidence suggesting that chronic A2BAR antagonism reduces tissue fibrosis, indicating conflicting pro- and anti-fibrotic activities.
A2AR: Signaling via A2ARs plays a crucial role in the formation of MF. In vitro studies showed that isolated cardiac fibroblasts increased collagen production upon A2AR stimulation, which was inhibited by a specific A2AR inhibitor. In vivo models of cardiac hypertrophy, such as transverse aortic constriction (TAC) and cardiac actin E99K transgenic mice, demonstrated that A2AR knockout or pharmacological inhibition with ZM241385 significantly reduced fibrosis formation and rescued cardiac function. Interstitial this compound levels correlated with collagen content in these models, highlighting the link between energy deficiency and MF.
A1R: The protective role of A1R activation in cardiac remodeling is primarily attributed to beneficial effects on cardiomyocyte hypertrophy rather than direct effects on fibrosis.
A3R: Comparatively few studies have investigated the role of A3R in cardiac fibrosis, though early studies suggested it to be of lesser functional importance than the A2ARs in isolated rat cardiac fibroblasts.
| Receptor Subtype | Role in Myocardial Fibrosis | Research Findings |
| A | Protective against hypertrophy, less direct on fibrosis | Reduced myocardial and perivascular fibrosis and hypertrophy with non-selective this compound analog (CADO) |
| A | Crucial role in MF formation | Stimulation increases collagen production; knockout/inhibition reduces fibrosis and rescues cardiac function |
| A | Conflicting pro- and anti-fibrotic activity | Acute stimulation decreases fibrosis; chronic antagonism reduces fibrosis |
| A | Less functional importance in cardiac fibroblasts | Few studies, potential protective role against maladaptive hypertrophy |
Inflammatory and Autoimmune Conditions
This compound is a potent endogenous immune modulator, generally considered protective and homeostatic against tissue damage and stress conditions, particularly through its anti-inflammatory effects. High concentrations of this compound are generated from ATP hydrolysis in "danger" conditions, acting as a retaliatory metabolite to counteract nucleotide-mediated immune responses.
This compound modulates the functions of various immune cells, including neutrophils, macrophages/monocytes, dendritic cells (DCs), and lymphocytes, especially in diseases characterized by overactivated immune responses.
Neutrophils: this compound can exert antithetical effects on neutrophil function depending on the AR subtype. A1R stimulation can promote neutrophil adherence and chemotaxis, while A2AR activation generally attenuates their inflammatory actions, inhibiting adhesion, degranulation, and oxidant activities.
Macrophages: this compound, via A2A, A2B, and A3AR activation, suppresses the production of pro-inflammatory cytokines in M1 macrophages (e.g., TNF-α) while enhancing anti-inflammatory mediators like IL-10 and vascular endothelial growth factor (VEGF). Stimulation of A2A and A2B receptors can induce a phenotypic switch from M1 to a modified M2 phenotype, which contributes to terminating inflammation and promoting wound healing.
Dendritic Cells (DCs): this compound regulates DC function, promoting tolerogenic DCs that induce T-cell tolerance and inhibit autoimmune responses. However, this compound has also been reported to facilitate the differentiation of Th17 cells by engaging A2BR on DCs and inducing IL-6 production.
T Cells: this compound affects T cell activity and is crucial in maintaining the T helper/regulatory T cell (Treg) ratio. A2AR signaling plays a key role in the function of regulatory CD4^+^ T cells (Tregs), which are vital for maintaining tolerance to self-antigens and exerting immunosuppressive effects during inflammation. A2AR stimulation generally inhibits cytokine production by T cells and their activation. Conversely, during early autoimmune uveitis, non-selective this compound activation suppresses both Th1 and Th17 responses.
Autoimmune Conditions: Dysregulation of this compound signaling pathways has been identified as a potential cause or contributor to various autoimmune disorders.
Psoriasis: In inflammatory conditions like psoriasis, the expression of this compound receptor subtypes is altered, contributing to epidermal hyperplasia. Targeting this compound receptors, particularly A2A agonists and A3 agonists, has shown promising outcomes in animal models and clinical trials for inflammatory skin disorders.
Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA): The critical involvement of this compound in autoimmune diseases is supported by numerous studies. For example, in a murine model of lupus, an A2AR agonist resulted in significant improvements in renal function. This compound production is an important cellular mechanism for regulating inflammation in chronic rheumatic diseases like RA.
Type 1 Diabetes Mellitus (T1DM): Low CD39 levels, an enzyme involved in this compound production, have been observed to correlate with disease activity in children with T1DM, suggesting a potential compromise in Treg function.
Experimental Autoimmune Uveitis (EAU): Extracellular this compound is a crucial pathogenic molecule involved in inflammation and T-cell reactivity in EAU. Reciprocal interaction between this compound and gamma delta (γδ) T cells plays a significant role in amplifying Th17 responses, contributing to the development of autoimmune diseases.
| Condition | This compound's Role / Receptor Involvement | Research Findings |
| General Inflammation | Potent modulator, generally anti-inflammatory | Modulates neutrophils, macrophages, DCs, T cells; A |
| Psoriasis | Altered AR expression contributes to pathology | A |
| Lupus (murine model) | A | - |
| Type 1 Diabetes Mellitus | Low CD39 levels correlate with disease activity | Suggests compromised Treg function |
| Autoimmune Uveitis | Extracellular this compound amplifies Th17 responses | Reciprocal interaction with γδ T cells |
Chronic Inflammatory Diseases
Dysregulated this compound signaling is a significant factor in the development and progression of chronic inflammatory diseases. Extracellular this compound levels typically increase in response to metabolic stress, cell damage, ischemia, hypoxia, and inflammation. nih.gov The effects of this compound on inflammation are multifaceted and depend on the specific this compound receptor subtype activated and the cell type involved. nih.govmdpi.com
For instance, this compound, primarily through A2A receptors, can regulate the production of various cytokines, including tumor necrosis factor-alpha (TNF-α), macrophage inflammatory protein (MIP)-1α, MIP-1β, MIP-2α, and MIP-3α. nih.gov It also inhibits the adhesion of neutrophils to the endothelium, thereby reducing leukocyte recruitment to inflammatory sites. nih.govnih.gov In macrophages, A2A receptor stimulation can switch cytokine production from pro-inflammatory (e.g., TNF-α, IL-12) to anti-inflammatory and angiogenic factors (e.g., IL-10, vascular endothelial growth factor (VEGF)). nih.gov
However, prolonged this compound signaling can sometimes impede anti-tumor and anti-bacterial immunity, promoting disease progression. mdpi.com In certain contexts, A2B and A3 receptors have been implicated in pro-inflammatory effects, such as stimulating the release of interleukin-13 (IL-13) from mast cells via A2B receptors. nih.gov
Table 1: this compound Receptor-Mediated Effects on Immune Cells in Inflammation
| Receptor Subtype | Immune Cell Type | Effect on Inflammation | Key Mediators/Processes | Source |
| A2A | Macrophages | Anti-inflammatory | Decreases TNF-α, IL-12; Increases IL-10, VEGF | nih.gov |
| A2A | Neutrophils | Anti-inflammatory | Inhibits adhesion to endothelium | nih.govnih.gov |
| A2A | Regulatory T cells (Tregs) | Promotes expansion | Maintains immune tolerance | nih.govmdpi.com |
| A2B | Mast cells | Pro-inflammatory | Stimulates IL-13 release | nih.gov |
| A2B | Macrophages | Pro-inflammatory (in some contexts) | Enhances IL-10 production, macrophage polarization (in IBD) | nih.gov |
| A3 | Mast cells | Pro-inflammatory | Can produce histamine (B1213489) release | nih.gov |
Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic inflammatory autoimmune disease characterized by joint destruction and synovial proliferation. openaccessjournals.comresearchgate.net this compound acts as a potent endogenous inhibitor of inflammatory processes in RA. openaccessjournals.comresearchgate.net However, dysregulation of the purinergic system, including this compound metabolism, contributes to the ongoing inflammation. researchgate.net
Studies have shown that this compound A2A and A3 receptor expression is often upregulated in peripheral leukocytes of RA patients compared to healthy individuals. mdpi.commedscape.comnih.gov Stimulation of these upregulated A2A and A3 receptors mediates anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway and decreasing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. mdpi.commedscape.com The therapeutic effects of methotrexate (B535133) (MTX), a common RA treatment, are largely attributed to its ability to enhance this compound release at inflamed sites, acting via A2A and A3 receptors. nih.govopenrheumatologyjournal.com
Conversely, the enzyme this compound deaminase (ADA), which metabolizes this compound to inosine (B1671953), is found at increased levels in the serum and synovial fluid of RA patients. researchgate.netopenrheumatologyjournal.com This elevated ADA activity can reduce local this compound concentrations, thereby contributing to joint inflammation by diminishing this compound's anti-inflammatory effects. openrheumatologyjournal.com
Chronic Obstructive Pulmonary Disease (COPD) and Asthma
This compound signaling plays a significant and often detrimental role in chronic lung diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov Elevated levels of this compound are detected in the lungs of patients with asthma and COPD, indicating an increased flux through this compound receptor signaling pathways. nih.govnih.govplos.orgersnet.orgtandfonline.com
In asthmatics, inhaled this compound can induce bronchoconstriction, inflammation, and airway plasma exudation, leading to airway obstruction. nih.govnih.goversnet.orgnih.gov This effect is not observed in healthy individuals, suggesting a fundamental difference in this compound signaling in these patients. plos.org this compound can also promote mucus hypersecretion via A1 receptor activation. nih.gov Animal models, such as this compound deaminase (ADA)-deficient mice, which exhibit increased lung this compound levels, develop severe pulmonary inflammation and injury resembling asthma, including airway accumulation of eosinophils, activated macrophages, mast cell degranulation, and mucus metaplasia. nih.govresearchgate.netatsjournals.org Reducing this compound concentrations in these mice can reverse these asthmatic features. nih.gov
While A2A receptor activation can be anti-inflammatory in the lung, A1, A2B, and A3 receptors are often implicated in pro-inflammatory and tissue-destructive activities in chronic lung diseases. nih.govmdpi.comnih.govtandfonline.comresearchgate.netatsjournals.org For example, A2B receptor activation on mast cells can enhance the release of pro-inflammatory mediators. researchgate.netatsjournals.orgatsjournals.org Increased expression of A2A and A3 receptor mRNA has been observed in the peripheral lung parenchyma of COPD patients. atsjournals.org The chronic elevation of this compound levels in these conditions appears to induce the release of inflammatory mediators, contributing to tissue injury and fibrosis. mdpi.comtandfonline.com
Table 2: this compound Receptor Involvement in COPD and Asthma Pathophysiology
| Receptor Subtype | Pathophysiological Role | Specific Effects | Source |
| A1 | Bronchoconstriction, Mucus Secretion | Direct effect on airway smooth muscle; Upregulates MUC2 gene expression | ersnet.orgnih.gov |
| A2A | Anti-inflammatory (generally) | Reduces airway reactivity and inflammatory-cell infiltration | nih.gov |
| A2B | Pro-inflammatory, Tissue Injury | Promotes inflammation, tissue injury; Enhances mast cell mediator release; Increased expression in COPD and IPF | frontiersin.orgmdpi.complos.orgresearchgate.netatsjournals.org |
| A3 | Pro-inflammatory | Contributes to pulmonary inflammation; Upregulated in COPD | mdpi.comatsjournals.org |
Sepsis and Acute Lung Injury
Sepsis and septic acute lung injury (ALI) are critical conditions contributing significantly to morbidity and mortality. oup.com Extracellular this compound is a signaling molecule involved in cellular adaptation to hypoxia, ischemia, or inflammation. frontiersin.orgoup.com In the context of ALI, this compound signaling through the A2B this compound receptor (A2BAR) has been shown to dampen endotoxin-induced ALI. oup.com
Research indicates that pharmacological inhibition or genetic deletion of the A2BAR is associated with significant increases in lung inflammation and histological tissue injury in models of endotoxin-induced lung injury. oup.com Conversely, studies using a specific A2BAR agonist demonstrated attenuation of lung inflammation and pulmonary edema. oup.com These findings suggest that the A2BAR plays a protective role in the lung during acute injury by shifting the pro-inflammatory immune response to an anti-inflammatory one and promoting barrier protection. frontiersin.orgoup.com
Oncological Contexts
This compound signaling is increasingly recognized as a key metabolic pathway that profoundly influences tumor immunity and progression within oncological contexts. nih.govbmj.com
Tumor Microenvironment Modulation
The tumor microenvironment (TME) is characterized by conditions such as hypoxia, high cell turnover, and inflammation, which lead to elevated levels of extracellular this compound. bmj.commdpi.comoaepublish.com This this compound is largely produced by the enzymatic activities of CD39 and CD73, which convert ATP to this compound. nih.govbmj.commdpi.com High levels of this compound in the TME act as a potent immunosuppressive metabolite, contributing to tumor immune escape. bmj.commdpi.comfrontiersin.org
This compound binds to its receptors (A1, A2A, A2B, A3) expressed on various immune cells within the TME, including tumor-associated macrophages (TAMs), CD4+ regulatory T cells (Tregs), effector CD4+ T cells, CD8+ cytotoxic T lymphocytes, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs). bmj.commdpi.comfrontiersin.orgtandfonline.comoup.com Through these interactions, this compound suppresses anti-tumor immune responses by inhibiting T cell proliferation, reducing cytokine production, and promoting the differentiation and accumulation of immunosuppressive cells like Tregs and MDSCs. mdpi.comfrontiersin.orgtandfonline.com For example, A2A and/or A2B receptor activation on DCs can lead to decreased CD4+ T cell priming and anti-tumor immune responses. mdpi.com Similarly, this compound exerts suppressive effects on anti-tumoral M1 macrophages, primarily through A2A receptor activation, which decreases pro-inflammatory cytokine release while increasing anti-inflammatory IL-10. mdpi.com
Table 3: this compound's Immunomodulatory Effects in the Tumor Microenvironment
| Immune Cell Type | This compound Receptor | Effect of this compound Signaling | Outcome in TME | Source |
| T cells | A2A, A2B | Inhibits proliferation, reduces cytokine production | Suppressed anti-tumor immunity | frontiersin.org |
| Regulatory T cells (Tregs) | A2A | Promotes differentiation and accumulation | Enhanced immunosuppression | mdpi.comfrontiersin.org |
| Macrophages (M1) | A2A | Decreases pro-inflammatory cytokine release | Shift towards anti-inflammatory/pro-tumor phenotype | mdpi.com |
| Dendritic Cells (DCs) | A2A, A2B | Decreased CD4+ T cell priming, reduced anti-tumor responses | Impaired antigen presentation | mdpi.com |
| Myeloid-derived suppressor cells (MDSCs) | A2A, A2B | Promotes activity and accumulation | Enhanced immunosuppression | oaepublish.com |
Regulation of Cancer Cell Processes
Beyond its effects on the immune microenvironment, this compound directly influences various cancer cell processes, mediating pro-tumor activities. nih.govmdpi.com
This compound can induce tumor cell proliferation, migration, and invasion. mdpi.comarchivesofmedicalscience.com The activation of this compound receptors, particularly A2A and A2B receptors, has been shown to play important roles in regulating cancer cell proliferation, apoptosis, and chemotaxis. nih.govarchivesofmedicalscience.com While in some tumor types this compound is known as a proliferation enhancer, in other cases, this compound receptor agonists have acted as inducers of apoptosis and tumor growth inhibitors, highlighting a context-dependent effect. archivesofmedicalscience.com
This compound also promotes tumor tissue angiogenesis, a critical process for tumor growth and metastasis. nih.govmdpi.comoaepublish.comfrontiersin.org Furthermore, this compound can contribute to chemoresistance in cancer cells. mdpi.com The mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, migration, and differentiation, can also be activated by this compound receptors in cancer. archivesofmedicalscience.com
Table 4: this compound's Direct Effects on Cancer Cell Processes
| Cancer Cell Process | This compound Receptor Involvement | Effect of this compound Signaling | Source |
| Proliferation | A2A, A2B, A3 (context-dependent) | Can enhance or inhibit | nih.govmdpi.comarchivesofmedicalscience.comnih.gov |
| Migration | A1, A2A, A2B, A3 | Promotes | mdpi.comarchivesofmedicalscience.com |
| Invasion | A1, A2A, A2B, A3 | Promotes | mdpi.com |
| Angiogenesis | A2B, A2A | Promotes | mdpi.comnih.govmdpi.comoaepublish.comfrontiersin.orgnih.gov |
| Chemoresistance | A1, A2A, A2B, A3 | Promotes | mdpi.com |
Metabolic Dysregulation
The this compound system's dysregulation is significantly involved in the pathophysiology of obesity, diabetes, and related metabolic disorders, exerting its influence across multiple tissues including brown adipose tissue (BAT), white adipose tissue (WAT), skeletal muscle, pancreas, liver, and the hypothalamus, as well as the immune system mdpi.com.
Obesity and Associated Comorbidities (Non-alcoholic Fatty Liver Disease, Diabetes)
Obesity: Elevated levels of this compound have been observed in the cerebrospinal fluid of mouse models with diet-induced obesity, suggesting a dysregulation of the this compound system in this condition mdpi.com. In obese Zucker rats, A1R signaling is more active in adipocytes, and activation of A1R has been shown to increase leptin secretion from white adipocytes mdpi.com. The A2BR is highly expressed in skeletal muscle and brown adipose tissue, where it may play a role in counteracting sarcopenia and obesity. Genetic deletion of A2BR in skeletal muscle leads to sarcopenia, reduced muscle strength, mitochondrial dysfunction, and decreased energy expenditure, while pharmacological activation of this receptor exhibits opposing beneficial effects mdpi.com. Furthermore, A2BR knockout mice subjected to a high-fat diet demonstrated increased obesity and characteristics of type 2 diabetes, including impaired glucose clearance and elevated insulin (B600854) levels. Pharmacological activation of A2BR in these mice successfully restored insulin receptor substrate 2 (IRS-2) levels and ameliorated type 2 diabetes plos.org. Chronic consumption of caffeine, a non-selective this compound receptor antagonist, has been linked to a reduction in hepatic fibrosis nih.gov.
Non-alcoholic Fatty Liver Disease (NAFLD): Dysregulation of this compound signaling is evident in NAFLD patients, who exhibit higher hepatic this compound levels. This elevation is thought to contribute to the development of fibrosis, inflammation, and insulin resistance in the liver mdpi.com. Research indicates that activation of A1 and A3 receptors promotes hepatic inflammation mdpi.com. Conversely, activation of A2A and A2B receptors appears to offer a protective effect against fibrosis and inflammation mdpi.com. Studies on ethanol-induced hepatic steatosis have shown that this compound, generated during ethanol (B145695) metabolism, plays a significant role via A1 and A2B receptors jci.org. Specifically, A1 receptor activation promotes fatty acid synthesis and accumulation by stimulating the translocation of SREBP1 to the nucleus nih.govjci.org. In contrast, A2B receptor activation reduces the phosphorylation and activation of AMPK and downregulates nuclear PPARα, thereby inhibiting fatty acid utilization and transport nih.govjci.org. Mice genetically deficient in either A1 or A2B receptors, or ecto-5'-nucleotidase, were protected from alcohol-induced hepatic steatosis nih.gov. Additionally, A2AR deficiency exacerbates NAFLD by intensifying inflammatory responses and increasing SREBP1c activity, leading to higher hepatic SREBP1c abundance and expression of lipogenic enzymes, which contributes to more severe hepatic steatosis nih.gov. Notably, the A3 this compound receptor (A3AR) agonist, Namodenoson, has demonstrated efficacy in ameliorating non-alcoholic steatohepatitis (NASH) in murine models, evidenced by a reduction in the NAFLD activity score and improvements in liver inflammation and fibrosis spandidos-publications.com.
Diabetes: The this compound system is critically involved in regulating glucose homeostasis and the pathophysiology of both type 1 and type 2 diabetes mellitus (T1DM and T2DM) mdpi.comnih.gov. This compound influences insulin secretion and contributes to the maintenance, proliferation, regeneration, and survival of β-cells within inflammatory microenvironments nih.gov. Furthermore, this compound acts as a key regulator of insulin responsiveness by modulating insulin signaling in adipose tissue, muscle, and liver, and indirectly affects inflammatory and immune cells in these tissues nih.gov. In obese Zucker rats, treatment with the this compound receptor antagonist BWA1433 improved glucose uptake in skeletal muscle, thereby ameliorating glucose tolerance mdpi.com. In a rat model of insulin resistance induced by a high-sucrose diet, an increased expression of A1, A2A, and A2B this compound receptors was observed. Treatment with A2A antagonist (SCH58261) and A2B antagonist (MRS1754) in this model improved insulin response and restored insulin signaling in skeletal muscle mdpi.com. A2AR activation also exhibits anti-inflammatory and protective effects on hepatocytes, potentially improving lipid handling mdpi.com. In diabetic KKAY mice, A2BR antagonism led to an increased glucose infusion rate, reduced hepatic glucose production, and enhanced glucose uptake into skeletal muscle and brown adipose tissue. Diabetes was also associated with a 4-6 fold increase in A2BR mRNA in endothelial cells and macrophages, resulting in augmented interleukin-6 (IL-6) production diabetesjournals.org.
| This compound Receptor Subtype | Tissue/Cell Type | Role in Metabolic Dysregulation | Research Finding/Mechanism |
|---|---|---|---|
| A1R | Adipocytes (WAT), Liver, Skeletal Muscle | Obesity, NAFLD, Diabetes | More active in obese Zucker rat adipocytes, increases leptin secretion. Promotes hepatic inflammation. Triggers glycogenolysis in isolated hepatocytes. Inhibits lipolysis and stimulates lipogenesis in adipose tissue. Activation suppresses hepatic glucose output. Can increase insulin sensitivity and glucose utilization in skeletal muscle mdpi.comnih.govfrontiersin.orgnih.gov. |
| A2AR | Liver, Skeletal Muscle, Immune Cells (Macrophages, Neutrophils) | NAFLD, Diabetes | Protective effect against fibrosis and inflammation in NAFLD. Activation promotes gluconeogenesis under inflammatory states. Anti-inflammatory and protective effects on hepatocytes, may improve lipid handling. Deficiency exacerbates NAFLD by increasing inflammatory responses and SREBP1c activity. Activation plays a crucial role in skeletal muscle by controlling energy metabolism and insulin sensitivity mdpi.commdpi.comnih.gov. |
| A2BR | Skeletal Muscle, Brown Adipose Tissue (BAT), Liver, Endothelial Cells, Macrophages | Obesity, NAFLD, Diabetes | Pharmacological activation counteracts sarcopenia and obesity. Knockout mice develop greater obesity and T2D hallmarks on HFD. Protective effect against fibrosis and inflammation in NAFLD. Can promote gluconeogenesis under inflammatory states. Decreases cholesterol and triglyceride levels. Antagonism improves glucose infusion rate, reduces hepatic glucose production, and increases glucose uptake in diabetic mice. Diabetes increases A2BR mRNA and enhances IL-6 production mdpi.complos.orgmdpi.comdiabetesjournals.org. |
| A3R | Liver | NAFLD | Promotes hepatic inflammation. Agonist (Namodenoson) ameliorates NASH by decreasing NAFLD activity score and improving liver inflammation and fibrosis via deregulation of the PI3K/NF-κB/Wnt/β-catenin signaling pathway mdpi.comspandidos-publications.com. |
Ocular Diseases (Glaucoma)
Glaucoma, a leading cause of blindness globally, is characterized as an optic neuropathy frequently associated with elevated intraocular pressure (IOP) researchgate.netnih.gov. This compound and its receptors (ARs) are recognized for their significant roles in modulating IOP and providing neuroprotection within the ocular system researchgate.net. Elevated this compound levels have been detected in experimental models of glaucoma nih.gov.
IOP Modulation: this compound and various this compound derivatives can either increase or decrease IOP, primarily through their interactions with the A2A AR researchgate.net. Activation of the A1 AR has been shown to reduce outflow resistance, consequently lowering IOP researchgate.net. Specifically, A1R agonists, such as INO-8875, contribute to the reduction of intraocular pressure frontiersin.org. Conversely, A3 receptor antagonists can lower IOP by preventing this compound-induced activation of chloride (Cl-) channels in the ciliary non-pigmented epithelial cells researchgate.net. However, the efficacy of A3AR agonists in reducing IOP in clinical trials has shown mixed results, with some studies indicating a decrease in IOP while others reported no significant effect researchgate.netspandidos-publications.com.
Advanced Research Methodologies in Adenosine Studies
In Vitro Experimental Models
In vitro models are fundamental for studying adenosine's effects at the cellular and molecular levels, offering controlled environments for detailed analysis.
Cell line and primary cell culture systems are extensively used to investigate this compound's impact on various cell types. These models allow for controlled studies of receptor expression, ligand binding, and downstream signaling.
Cell Lines : Immortalized cell lines, such as HEK293 cells, are frequently engineered to stably express specific this compound receptor subtypes (e.g., ADORA2A) to facilitate high-throughput screening and detailed pharmacological characterization of compounds that modulate these receptors. For instance, HiTSeeker this compound A2A Receptor Cell Lines, which are HEK293 cells stably expressing ADORA2A, are validated by measuring cyclic AMP (cAMP) concentration changes upon activation with agonists like NECA (5′-N-ethylcarboxamidothis compound). The high reproducibility of this assay makes it suitable for high-throughput screening of A₂A receptor activation. wikipedia.org Human malignant melanoma A375 cell lines have also been used to characterize this compound receptors (A₁, A₂A, A₂B, and A₃) through radioligand binding and functional assays, demonstrating their presence and typical pharmacological profiles. tocris.com Jurkat T cells, a human leukemia cell line, express A₃ this compound receptors, which, upon activation by agonists like Cl-IB-MECA and IB-MECA, inhibit cAMP accumulation and stimulate Ca²⁺ release, indicating an important role for this compound in leukemic T cells.
Primary Cell Cultures : Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model by retaining characteristics of the original tissue. For example, primary glial-rich cultures from newborn murine brains have been used to study the regulation of cyclic AMP synthesis by this compound via A₁ and A₂ receptors, showing both inhibitory and stimulatory effects. While primary cultures can be technically challenging due to limited access to fresh tissue and isolation difficulties, they are valuable for studying complex signaling pathways. In mammary epithelial cells, primary 2D cell cultures have been compared with 3D organoid cultures and 2D immortalized cell cultures to assess calcium signaling responses to agonists, highlighting the importance of cell identity and context in pharmacological responses.
Isolated tissue and organ slice preparations maintain the native cellular architecture and intercellular connections, providing a more intact physiological environment than dissociated cell cultures.
Brain Slices : Studies aiming to understand the function of purinoceptors in the central nervous system (CNS) have transitioned from isolated and cultured cell systems to brain slice preparations to understand their physiological and pathophysiological significance in native organs. Research in brain slices has revealed complex interplay between ATP receptors, this compound receptors, and ecto-nucleotidases, suggesting coordinated regulation systems that control local network behaviors by balancing ATP and this compound effects on synaptic transmissions.
Kidney and Myocardial Slices : Organ slices are also used to assess organ viability and function under various conditions. For instance, kidney cortical slices have been used for biochemical analysis to determine ATP concentration and K⁺ retention after hypothermic perfusion with this compound, demonstrating that this compound can stimulate ATP synthesis and preserve renal function for up to three days. Myocardial slices, cultured from human hearts, allow for the study of receptor signaling (e.g., alpha-1A-adrenergic receptor) and assessment of viability through ATP and MTT measurements, providing a model for evaluating pharmacological responses in a more complex tissue context.
Liver Slices : Liver slices have been used to study drug metabolism and transport, with their functionality compared to isolated hepatocytes. Studies have shown that the procurement of tissue can significantly influence the functions of liver slices, with those prepared from partial hepatectomy livers showing lower metabolic capacity compared to those from transplant livers.
Biochemical and pharmacological assays are crucial for characterizing this compound receptor binding, signaling, and the efficacy of this compound-modulating compounds.
Radioligand Binding Assays : These assays are used to determine the affinity (KD) and density (Bmax) of this compound receptors in cell membranes. For example, [³H]-DPCPX (for A₁ receptors), [³H]-SCH 58261 (for A₂A receptors), and [³H]-MRE 3008F20 (for A₃ receptors) are used to characterize this compound receptor subtypes in cell lines like human malignant melanoma A375 cells and Jurkat T cells. tocris.com
Example Data: this compound Receptor Binding in A375 Cells
| Receptor Subtype | Radioligand | KD (nM) | Bmax (fmol x mg⁻¹ protein) |
| A₁ | [³H]-DPCPX | 1.9 ± 0.2 | 23 ± 7 |
| A₂A | [³H]-SCH 58261 | 5.1 ± 0.2 | 220 ± 7 |
| A₃ | [³H]-MRE 3008F20 | 3.3 ± 0.7 | 291 ± 50 |
Functional Assays (e.g., cAMP and Ca²⁺ mobilization) : These assays measure the downstream cellular responses triggered by this compound receptor activation.
cAMP Accumulation : this compound A₂A agonists (e.g., HE-NECA, CGS 21680) and A₂A-A₂B agonist NECA can increase cyclic AMP accumulation in A375 cells. tocris.com Conversely, A₃ agonists (e.g., Cl-IB-MECA, IB-MECA) inhibit cAMP accumulation in Jurkat T cells. The HiTSeeker ADORA2A cell line, for instance, is validated by measuring cAMP concentration changes upon activation, which is a common method for monitoring G protein-coupled receptor activation. wikipedia.org
Ca²⁺ Mobilization : A₃ agonists (e.g., Cl-IB-MECA, IB-MECA, NECA) can stimulate Ca²⁺ mobilization in A375 cells and induce Ca²⁺ release from intracellular pools followed by Ca²⁺ influx in Jurkat T cells. tocris.com
Biased Agonism Assays : Recent advancements include assays like β-arrestin and miniGαi recruitment assays to assess biased agonism at this compound receptors, providing insights into ligand-specific signaling pathways. This helps in understanding how different ligands can selectively activate distinct intracellular signaling cascades, which is crucial for designing more selective drugs.
Molecular biology techniques are essential for studying the expression, regulation, and genetic variations of this compound receptors and related enzymes.
RT-PCR and Quantitative PCR : Reverse transcription polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR) are used to detect and quantify the messenger RNA (mRNA) transcripts of this compound receptors and other purine-related genes. This allows researchers to determine which this compound receptor subtypes are expressed in a particular cell type or tissue. For example, RT-PCR experiments confirmed the presence of A₁, A₂A, A₂B, and A₃ receptors in A375 melanoma cells and A₃ receptors in Jurkat T cells. tocris.com
Gene Expression Profiling (e.g., Microarrays, RNA-Seq) : These techniques provide comprehensive insights into global changes in gene expression in response to this compound or in conditions affecting this compound signaling.
Studies have profiled transcriptome changes in human mast cells treated with this compound, identifying differentially expressed genes related to immune responses. For instance, the expression of genes encoding Pdia (protein disulfide isomerase-associated), adaptor-related protein complex, ATP-dependent DNA helicase II, cyclin M4, reticulon 3 isoform, CD37 antigen isoform A, glutamine synthetase, WD repeat domain, programmed cell death, and proliferating cell nuclear antigen increased by at least 4-fold following this compound treatment. Conversely, genes for thymosin beta 4, ring finger protein, high-mobility group, calmodulin 2, RAN binding protein, solute carrier family 25, tubulin alpha, and peroxiredoxin showed a decrease of at least 4-fold.
Bioinformatics approaches, combined with gene expression analysis, have been used to reveal unique purine (B94841) gene dysregulation profiles in inflammatory bowel diseases (IBD), including changes in this compound receptor genes (ADORA1, ADORA2A, ADORA2B, ADORA3) and enzymes like CD73. This analysis can distinguish between Crohn's disease (CD) and ulcerative colitis (UC) based on specific patterns of up- or down-regulation of these genes, associating them with inflammatory and cAMP-dependent pathways.
RNA Editing Analysis : Techniques like RNA-protein interaction assays and RNA modification mapping are used to study this compound-to-inosine (A-to-I) RNA editing catalyzed by ADAR proteins, which plays a crucial role in regulating immune responses. ADAR2, for example, selectively modulates immune cell trafficking, making it a potential therapeutic target.
Immunological function assays assess the impact of this compound on immune cell activity, proliferation, and cytokine production.
Intracellular ATP (iATP) Measurement : The ImmuKnow® assay measures intracellular This compound-5'-triphosphate (B57859) (iATP) production by CD4+ T cells following polyclonal stimulation with phytohemagglutinin (PHA). This assay provides a functional assessment of T cell activity and is used clinically to monitor cellular immune responses in transplant recipients, helping to predict the risk of infection or rejection. Studies have shown that iATP production in renal transplant recipients is significantly lower than in healthy individuals, both before and after PHA stimulation.
Cytokine Production Assays : this compound, primarily through A₂A and A₂B receptors on immune cells, activates signaling pathways that suppress various immune cell functions. For instance, A₂A receptor activation on lymphocytes can inhibit the production of type 1 cytokines (e.g., IL-2, IFN-γ, TNF-α) by Th1, Tc1, and iNKT cells, while enhancing IL-10 production. This leads to an indirect inhibition of Th1, Th2, and Th17 effector cell development.
Cell Proliferation and Activity Assays : this compound generally inhibits the activation and extravasation of lymphocytes into damaged or infected tissues. It can blunt T cell receptor activation by signaling via cyclic AMP and protein kinase A, which reduces proximal T cell receptor signaling. This compound also inhibits CD8+ cytotoxic T lymphocytes and reduces Natural Killer (NK) cell activity, both crucial for anti-tumor immunity. Furthermore, it promotes regulatory T cell (Treg) activity and inhibits dendritic cell function, contributing to immunosuppression, particularly in the tumor microenvironment.
Computational and molecular simulation approaches, such as molecular dynamics (MD) simulations and molecular docking, are increasingly vital for understanding this compound receptor structure-function relationships, ligand binding, and drug design.
Molecular Dynamics (MD) Simulations : MD simulations are used to investigate the dynamic behavior and stability of this compound receptors, their interactions with ligands, and mechanisms of activation.
MD simulations have provided insights into ligand-receptor interactions, molecular recognition, allosteric modulations, and dimerization of this compound receptors.
Specifically, GaMD simulations have been applied to study the relationship between the lipid environment and A₁AR activation state, revealing the dynamic mechanism of specific GPCR-G protein interactions. For example, 2D potential of mean force (PMF) profiles have shown how ADO-bound A₁AR preferentially binds to Gᵢ protein over Gₛ.
SuMD simulations have been used to study the binding interactions of this compound (ADO) and its metabolite inosine (B1671953) to the A₂AR in both active-intermediate and G protein-bound conformations. These simulations revealed that ADO was stabilized by two hydrogen bonds with residues N⁶·⁵⁵ and E169ECL2 in the orthosteric pocket, while inosine formed only one hydrogen bond with N⁶·⁵⁵. The presence of G protein significantly influenced ligand binding in both systems.
MD simulations have also been used to study the interaction of phthalocyanines with this compound deaminase (ADA), analyzing structural parameters like solvent accessible surface area (SAS), midpoint of transition temperature (Tm), radial distribution function (RDF), and hydrogen bond formation. These studies confirmed that the efficiency of interaction with ADA depends on the metal core of the phthalocyanine.
Molecular Docking Studies : Molecular docking is used to predict the binding modes and affinities of ligands to this compound receptors, aiding in the identification of potential drug candidates. Docking analyses can identify binding sites on enzymes like this compound deaminase, complementing MD simulation results.
In Vivo Preclinical Models
In vivo preclinical models are fundamental for investigating the physiological and pathological functions of this compound within a living organism, offering insights into its systemic effects and interactions within complex biological systems.
Animal models are extensively utilized to study this compound's involvement in a wide array of physiological and pathological conditions. This compound is recognized for its role in regulating various physiological functions, including sleep, and in modulating the cardiovascular system. nih.govnih.gov In pathological contexts, this compound is implicated in inflammation, ischemia, neurodegenerative disorders, diabetes, and rheumatic diseases. nih.govnih.govnih.govresearchgate.netfrontiersin.orgmdpi.com
Specific examples of its involvement in disease models include:
Mice genetically lacking this compound deaminase exhibit high levels of this compound in the skin and spontaneously develop diffuse dermal fibrosis, as well as pulmonary fibrosis, through the engagement of A2a and A2b receptors. nih.gov
Animal models of psoriasis, contact hypersensitivity (CHS), and other dermatitis have been instrumental in elucidating the involvement of this compound receptors in the pathogenesis of these conditions. mdpi.com
Studies in various epilepsy models have demonstrated that this compound exerts anticonvulsant effects, primarily mediated by the A1 receptor (A1R). frontiersin.org
Research in apolipoprotein E (apoE) deficient mice has shown that deficiency or inhibition of the A1 this compound receptor (A1 AR) can reduce atherosclerotic lesions in the aortic arch, aortic root, and innominate arteries. oup.com Conversely, A1 knockout (A1KO) mice exhibit increased renal injury following ischemia and reperfusion, highlighting the protective role of A1 AR in this context. physiology.org
this compound has also been studied for its neuroprotective properties in pathologies such as stroke. pineresearch.comresearchgate.net Zebrafish are emerging as a valuable alternative model for studying metabolic disorders like type 2 diabetes due to their human-like metabolic traits and genetic similarities. researchgate.net
Genetically modified animal models, particularly receptor knockout mice, are invaluable tools for validating the in vivo selectivity of this compound receptor ligands and for understanding the physiological and pathophysiological roles of endogenous this compound. researchgate.net Knockout mouse models have been generated for all four this compound receptors: A1, A2A, A2B, and A3. Furthermore, quadruple knockout (QKO) mice, deficient in all four this compound receptors, have been developed. nih.govresearchgate.netjax.org
Key findings from these models include:
This compound A2A receptor knockout mice display behavioral features such as anxiety and aggressiveness in males, along with a paradoxical response to caffeine (B1668208), suggesting their utility as a model for anxiety disorders. nih.gov
Global knockout of A1R and A2AR has challenged initial assumptions about their primary roles, instead identifying extra-striatal A2ARs as robust regulators of neurodegeneration. researchgate.net
Transgenic lines with altered metabolic sources of this compound have revealed a coupling of ATP-derived this compound to the activation of A2ARs and have identified A1Rs as a barrier to the initiation of neurodegeneration. researchgate.net
Cell-selective knockout of A2AR has uncovered distinct roles for this receptor in different cell types (e.g., neurons, astrocytes) and in various brain regions (e.g., dorsal versus lateral striatum, hippocampus). researchgate.net
CD73-deficient mice , which are unable to generate CD73-derived extracellular this compound, have shown a failure to induce tolerance in contact hypersensitivity reactions. mdpi.com
Adora QKO mice are viable and fertile, though breeders may produce smaller litter sizes by five months. These mice exhibit slightly lower body weight, improved glucose tolerance, reduced serum free fatty acid and cholesterol levels, and lower levels of insulin-like growth factor. They also show reduced monocyte and polymorphonuclear leukocyte counts. Notably, survival from surgical procedures involving carotid ligation (an ischemic event) is reduced in QKO mice, and this compound-induced hypothermia, bradycardia, and hypotension are absent. jax.org
Microdialysis is an in vivo method based on diffusion, used to sample the extracellular space and measure various small molecules, including the neuroregulator this compound. nih.gov This technique has been employed to detect and quantify this compound levels in culture media and extracellular fluid, particularly in the brain. nih.govfrontiersin.orgfrontiersin.org While microdialysis offers high specificity for this compound, its temporal resolution is relatively low, and the use of larger probes can introduce a greater chance of tissue damage. nih.govfrontiersin.orgmdpi.com Baseline this compound concentrations measured in microdialysates can vary significantly across studies, ranging from 0.8 to 2100 nM, with factors such as flow rate and anesthesia influencing these concentrations. nih.gov
Biosensor technologies provide a means for real-time measurement of this compound. Enzyme-based biosensors for this compound typically utilize a cascade of three enzymes: this compound deaminase, purine nucleoside phosphorylase, and xanthine (B1682287) oxidase. This enzymatic cascade converts this compound sequentially through inosine, hypoxanthine, and xanthine to uric acid, with xanthine oxidase producing hydrogen peroxide (H2O2), which is then electrochemically detected. frontiersin.orgnih.gov These biosensors offer high sensitivity, typically in the nanomolar range, and provide relatively fast measurements (on the order of seconds) of extracellular this compound. frontiersin.orgfrontiersin.org The lower limit of detection for this compound biosensors is approximately 30–60 nM. frontiersin.org It is important to note that these biosensors can also be sensitive to other purines like inosine and hypoxanthine, necessitating careful controls or the use of specific enzyme inhibitors to ensure this compound specificity. frontiersin.orgnih.gov Early biosensor measurements demonstrated slow accumulation of this compound during motor activity, and these sensors have since been used to characterize real-time this compound release in in vitro models of brain ischemia. nih.gov
Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique for the real-time detection of rapid changes in electroactive molecules, including this compound. nih.govresearchgate.netnih.govresearchgate.net This method offers a temporal resolution in the order of hundreds of milliseconds, enabling the detection of subsecond fluctuations and rapid changes in this compound concentrations. nih.govfrontiersin.orgnih.govresearchgate.net
FSCV involves applying a triangular potential waveform (e.g., -0.4 to +1.5 V) to carbon fiber microelectrodes, typically at a fast scan rate (e.g., 400 V/s). nih.govnih.govresearchgate.net this compound spikes are identified by their characteristic background-subtracted cyclic voltammograms, which show primary oxidation at approximately +1.4 V and a secondary oxidation at +1.0 V. nih.govresearchgate.net
Research utilizing FSCV has demonstrated the detection of spontaneous and activity-induced this compound release in vivo in various brain regions, such as the rat striatum, motor cortex, and caudate-putamen. nih.govresearchgate.netfrontiersin.orgnih.gov For instance, in anesthetized Long Evans rats, the frequency of detected this compound spikes was stable, with time intervals between spikes ranging from 1 to 5 seconds. Spike frequency ranged from 0.5 to 1.5 Hz in both the motor cortex and dorsal striatum. Average spike amplitudes were 85 ± 11 nM in the motor cortex and 66 ± 7 nM in the dorsal striatum. nih.govnih.gov This technique has also been applied to study the neuroprotective role of this compound during pathologies like stroke. pineresearch.comresearchgate.net
Table 1: Representative this compound Spike Characteristics Detected by FSCV in Rat Brain
| Brain Region | Spike Frequency (Hz) | Average Spike Amplitude (nM) |
| Motor Cortex | 0.5 – 1.5 | 85 ± 11 |
| Dorsal Striatum | 0.5 – 1.5 | 66 ± 7 |
Analytical Techniques for this compound and Metabolites Quantification
Accurate and sensitive quantification of this compound and its metabolites is crucial for understanding their roles in cellular function and disease. Chromatography-based methods are widely employed for this purpose.
Chromatography-based methods are essential for the robust quantification of this compound and its metabolites, given their ubiquitous presence and diverse roles. nih.govfrontiersin.orgnih.govplos.orgnih.gov
High-Performance Liquid Chromatography (HPLC) HPLC is a well-established technique used for detecting and measuring this compound levels in various biological samples, including culture media and extracellular fluid. frontiersin.org When coupled with electrochemical detection (HPLC-ECD), it enables the simultaneous quantification of this compound, this compound triphosphate (ATP), this compound diphosphate (B83284) (ADP), and this compound monophosphate (AMP). plos.org Studies using HPLC-ECD have shown that baseline levels of these purines can vary significantly across different brain regions and between various strains of mice. plos.org HPLC can also be combined with ultraviolet (UV) or fluorescence detection, though fluorescence detection often requires pre-column derivatization of the analytes. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) LC-MS/MS and UPLC-MS/MS are highly sensitive, selective, and reproducible methods for quantifying this compound and its catabolites, such as inosine, hypoxanthine, and xanthine, in a wide range of biological matrices. These include plasma, liver, adipose tissue, cell culture supernatants, cells, human blood, and tumor samples. nih.govfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.netund.edunih.govmdpi.com
These methods are particularly advantageous for overcoming the challenges associated with the hydrophilicity of this compound and its nucleotides, allowing for simultaneous quantification of multiple this compound nucleotides and precursors. nih.govfrontiersin.orgnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC-HPLC) is frequently employed for the separation of these polar analytes, as it enhances their retention and improves peak shape and separation. nih.govfrontiersin.orgnih.govmdpi.com
For accurate quantification, the use of stable isotope-labeled internal standards (e.g., 13C-labeled this compound or ribose-13C5-adenine) is crucial to account for matrix effects and variations during sample preparation and analysis. nih.govresearchgate.netund.edu Pre-column derivatization, such as with dansyl chloride, can further improve the sensitivity and selectivity of this compound detection, especially in complex matrices like tumor samples, by reducing endogenous interference. researchgate.net Method validation for LC-MS/MS typically includes assessing linearity, accuracy, precision, matrix effects, and carryover. nih.govfrontiersin.org These methods are capable of quantifying a broad spectrum of compounds; for example, one method can quantify 26 this compound nucleotides and precursors, as well as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) metabolites. nih.govfrontiersin.org Quantification ranges can vary depending on the specific analyte and matrix, with this compound in human cells quantifiable in ranges such as 10–2000 pmol/sample. nih.gov
Table 2: Examples of this compound and Metabolite Quantification Ranges by LC-MS/MS
| Analyte | Matrix | Quantification Range (pmol/sample) |
| This compound | Human cells | 10 – 2000 |
| Guanosine | Human cells | 1.0 – 200 |
| Inosine | Human cells | 0.25 – 50 |
Spectrophotometric and Electrochemical Detection
The detection and quantification of this compound in various matrices are achieved through both spectrophotometric and electrochemical methodologies, each offering distinct advantages in terms of sensitivity, selectivity, and application.
Spectrophotometric Detection Spectrophotometric methods leverage the intrinsic absorbance properties of this compound. This compound exhibits a characteristic maximum absorbance wavelength around 256.89 nm guidetoimmunopharmacology.org. Researchers have developed various spectrophotometric techniques for this compound quantification, including the area under curve method, typically analyzing the range of 251.28–260.88 nm, and first-order derivative spectrophotometric methods, which may involve measuring absorbance at specific wavelengths such as λmin= 243.99 nm, λmax= 268.62 nm, and a zero-crossing point at 256.30 nm guidetoimmunopharmacology.org. These methods are routinely applied for the estimation of this compound in bulk drug forms and pharmaceutical formulations guidetoimmunopharmacology.org.
Beyond direct this compound quantification, spectrophotometry is also employed in coupled assays to monitor this compound-related metabolic processes. For instance, a continuous spectrophotometric assay can monitor this compound 5'-monophosphate (AMP) production by tracking the reduction of oxidized nicotine (B1678760) adenine dinucleotide (NAD+) to reduced nicotine adenine dinucleotide (NADH), detectable by a change in absorbance at 340 nm. This method can reliably detect changes in AMP concentrations of 5 μM or more wikipedia.org. Similarly, this compound deaminase activity can be determined spectrophotometrically by coupling the deamination of this compound to inosine with subsequent enzymatic reactions leading to the production of NAD(P)H, measured at 334 nm nih.gov.
Table 1: Spectrophotometric Assay Parameters for this compound
| Method Type | Detection Wavelength(s) | Linear Range | Application | Reference |
| Direct UV-Vis | 256.89 nm (λmax) | 10-18 μg/mL | This compound in bulk and pharmaceutical forms | guidetoimmunopharmacology.org |
| First-Order Derivative | 243.99 nm (λmin), 268.62 nm (λmax), 256.30 nm (Zero cross) | Not specified for derivative method, but overall linearity 10-18 μg/mL | This compound in bulk and pharmaceutical forms | guidetoimmunopharmacology.org |
| Coupled Assay (AMP Production) | 340 nm (NADH detection) | Detects changes ≥ 5 μM AMP | Monitoring AMP-releasing enzymes | wikipedia.org |
| Coupled Assay (this compound Deaminase) | 334 nm (NAD(P)H production) | Not specified | This compound deaminase activity in biological samples | nih.gov |
Electrochemical Detection Electrochemical methods offer high sensitivity and selectivity for this compound detection by converting physiochemical changes into quantifiable electronic signals nih.gov. These techniques often involve aptasensors or non-enzymatic electrodes.
Aptasensors utilize specific this compound-sensitive oligonucleotides. For example, label-free electrochemical aptasensors can detect this compound by monitoring electron transfer from guanine (B1146940) bases within the aptamer upon this compound binding nih.gov. An origami paper analytical device (oPAD) incorporates an aptamer and a glucose oxidase (GOx) tag, producing an amplified current proportional to this compound concentration. This oPAD demonstrated a detection limit of 11.8 μM and a sensitivity of 0.48 μA/μM fishersci.nl. Furthermore, conducting polymer-based electrochemical aptasensors have shown impressive performance, achieving a linear range from 9.6 nM to 600 μM and a low limit of detection (LOD) of 2.33 nM nih.gov.
Non-enzymatic electrochemical sensors are gaining traction for detecting non-electroactive neurotransmitters like this compound due to their simplicity, cost-effectiveness, and stability nih.gov. These methods typically involve indirect monitoring of the target analyte through a redox reaction nih.gov.
For in vivo studies, electrochemical techniques like fast scan cyclic voltammetry (FSCV) and amperometric biosensors, often employing carbon-fiber or diamond electrodes, enable real-time monitoring of this compound dynamics in the central nervous system nih.gov. These in vivo applications have been instrumental in elucidating this compound's roles as a neuromodulator and neuroprotector, as well as its involvement in physiological processes such as respiratory rhythmogenesis, hypoxia, ischemia, and seizure activity nih.gov.
Table 2: Electrochemical Detection Performance for this compound
| Sensor Type | Detection Principle | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Aptamer-based oPAD | Aptamer recognition, GOx tag, current amplification | 0.5 mM to 5 mM (fluorescence), Current increased with concentration (electrochemical) | 11.8 μM | 0.48 μA/μM | fishersci.nl |
| Conducting Polymer-based Aptasensor | Aptamer binding, cyclic voltammetry | 9.6 nM to 600 μM | 2.33 nM | Not specified | nih.gov |
| Label-free Voltammetric Aptasensor | Electron transfer from guanine bases | Not specified | Not specified | Not specified | nih.gov |
Radioligand Binding Assays
Radioligand binding assays are a cornerstone methodology in this compound research, providing quantitative insights into receptor expression and ligand-receptor interactions. This technique involves the use of a radiolabeled ligand, either an agonist or an antagonist, that binds specifically to a target receptor, such as the various this compound receptor subtypes (A1, A2A, A2B, and A3) wikipedia.orguni.luuni.lu. By measuring the binding of the radioligand and its displacement by unlabeled compounds, researchers can determine key parameters such as receptor density (Bmax) and the affinity of ligands (Ki, KD) for the receptor uni.lu.
Different radioligands are employed depending on the specific this compound receptor subtype under investigation:
For this compound A2A receptors, commonly used radioligands include [³H]SCH58261 and [³H]CGS21680 wikipedia.org. Studies have quantified A2A receptor densities in various tissues, such as porcine coronary artery membranes, porcine striatum, and PC12 cells, reporting densities around 900 fmol/mg protein wikipedia.org.
For this compound A2B receptors, the non-selective agonist [³H]NECA has been utilized, labeling A2B this compound receptors with affinity in the higher nanomolar range uni.lu. Attempts to establish an A2B receptor binding assay with the selective agonist [³H]BAY 60-6583 have faced challenges due to its high non-specific binding and moderate affinity uni.lu.
For this compound A1 receptors, [³H]-cyclopentyl-1,3-dipropylxanthine (DPCPX) is a specific radioactive ligand used to label membranes expressing these receptors.
Radioligand binding assays provide crucial information on the pharmacological properties of this compound receptors and their ligands. They can differentiate between high-affinity active receptor conformations, typically labeled by agonist radioligands, and inactive receptor conformations, which are usually labeled by antagonist or inverse agonist radioligands uni.lu. This distinction is vital for understanding receptor activation states and ligand efficacy.
Despite their robustness, radioligand binding assays present inherent challenges, including the need for stringent safety precautions, the high cost associated with the synthesis of radiolabeled ligands, specific laboratory requirements for handling radioactive materials, and the complexities of radioactive waste disposal. Due to these limitations, alternative label-free methods, such as mass spectrometry (MS)-based ligand binding assays, are being developed to overcome the disadvantages while providing comparable analytical performance.
Table 3: Common Radioligands and Receptor Targets in this compound Binding Assays
| This compound Receptor Subtype | Common Radioligands Used | Ligand Type | Example Application/Finding | Reference |
| A1 | [³H]-cyclopentyl-1,3-dipropylxanthine (DPCPX) | Antagonist | Binding affinity studies, e.g., with amitriptyline | |
| A2A | [³H]SCH58261, [³H]CGS21680 | Antagonist/Agonist | Quantification of A2A receptor density (e.g., ~900 fmol/mg protein) wikipedia.org | wikipedia.org |
| A2B | [³H]NECA, [³H]BAY 60-6583 (attempts) | Agonist | Labeling A2B receptors (NECA) uni.lu | uni.lu |
Advanced Sample Preparation Strategies
Accurate and reliable analysis of this compound in biological samples necessitates advanced sample preparation strategies to overcome challenges such as matrix interference, rapid enzymatic degradation of this compound, and low endogenous concentrations. The primary goals of these strategies are to quench this compound metabolism immediately, remove interfering plasma components like proteins and lipids, and enrich the analyte for sensitive detection.
Key challenges in this compound sample preparation include:
Rapid Metabolism: this compound is rapidly metabolized by enzymes like this compound deaminase (ADA) and this compound kinase, leading to significant changes in concentration post-sampling.
Matrix Interference: Biological matrices contain numerous components (e.g., proteins, lipids, salts) that can interfere with downstream analytical techniques such as chromatography and mass spectrometry.
Mechanical ATP Release: Blood sampling procedures can induce mechanical stress, leading to artificial release of ATP from cells, which can then be rapidly converted to this compound, altering true endogenous levels.
To address these challenges, several advanced strategies have been developed:
Immediate Quenching and Stabilization:
"STOP Solutions": The immediate addition of ice-cold "STOP solutions" to blood samples upon collection is crucial. These solutions typically contain inhibitors of this compound transport (e.g., dipyridamole) and this compound deaminase (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine, EHNA) to stabilize endogenous this compound levels and prevent its rapid breakdown or formation.
Rapid Cooling and Protein Precipitation: Direct infusion of blood into tubes containing ice-cold acetonitrile-water (e.g., 95:5% v/v) effectively precipitates proteins and simultaneously quenches this compound metabolism. Rapid chilling of heparinized blood samples to 0°C (e.g., using crushed ice) is also essential to minimize enzymatic degradation prior to further processing.
Removal of Interfering Components:
Protein Precipitation: Perchloric acid (PCA) extraction followed by neutralization is a widely used classical method for efficient removal of proteins from plasma samples. Centrifugation at high g-forces (e.g., 14,000xG) is typically performed after protein precipitation to separate the supernatant containing the analyte.
Lipid Removal: Lipids can interfere with chromatographic performance and column lifetime. Methods for lipid removal include extraction with chloroform-methanol mixtures (e.g., Folch method) or 80% methanol. Commercial phospholipid removal devices (e.g., Phree™) also offer effective solutions.
Analyte Enrichment and Purification:
Solid Phase Extraction (SPE): SPE is a versatile technique for concentrating analytes and removing matrix interferences. It involves selecting appropriate adsorbents (e.g., C18 columns for triglyceride removal, mixed-mode MCX columns for humic acid and metal ion removal) and optimizing gradient elution protocols.
Solid Phase Microextraction (SPME): SPME minimizes organic solvent usage and is particularly suitable for trace analysis. Aptamer-functionalized SPME fibers have been developed for selective extraction and enrichment of this compound phosphates from complex biological samples like human serum and urine. An aptamer/gold nanoparticle (AuNPs) coated in-tube SPME-HPLC method achieved a linear range of 0.002-0.100 μg/mL and a detection limit of 0.45 ng/mL for this compound, demonstrating improved sensitivity and reduced matrix interference.
Centrifugal Filtering: Molecular cut-off spin filters (e.g., 10 kDa) can be used to separate this compound from larger molecules like proteins.
Derivatization:
Etheno-derivatization: For certain detection methods, this compound and its related purine nucleotides (ATP, ADP, AMP) can be converted into fluorescent 1,N6-etheno-derivatives. This derivatization enhances their detectability, particularly in techniques like HPLC with fluorescence detection.
Internal Standards:
The use of isotope-labeled internal standards (e.g., ¹³C₅-adenosine or ¹³C₁₀-¹⁵N₅ this compound) is critical for accurate quantification. These standards are added at an early stage of sample preparation to account for matrix effects and variations in recovery during the extraction and analysis process.
Table 4: Advanced Sample Preparation Strategies for this compound Analysis
| Strategy | Purpose | Example Method/Reagent | Key Benefit | Reference |
| Quenching/Stabilization | Prevent enzymatic degradation and maintain endogenous levels | Ice-cold acetonitrile-water, "STOP solutions" (dipyridamole, EHNA) | Immediate halting of metabolism, preservation of true concentrations | |
| Protein Removal | Eliminate interfering proteins | Perchloric acid (PCA) extraction, centrifugation | Improved chromatographic performance, reduced column fouling | |
| Lipid Removal | Eliminate interfering lipids | Chloroform-methanol extraction, 80% methanol, Phree™ devices | Improved separation efficiency, extended column lifetime | |
| Analyte Enrichment/Purification | Concentrate analyte, remove interferences | Solid Phase Extraction (SPE), Aptamer-functionalized Solid Phase Microextraction (SPME), Centrifugal filtering | Enhanced sensitivity, reduced matrix effects, selective isolation | |
| Derivatization | Enhance detectability | Etheno-derivatization | Increased fluorescence/signal for detection | |
| Internal Standards | Correct for matrix effects and recovery variations | Isotope-labeled this compound (e.g., ¹³C₅-adenosine) | Improved accuracy and precision of quantification |
Q & A
How should researchers select experimental models to study adenosine signaling under hypoxic conditions, and what key parameters must be measured?
Basic Research Question
When studying this compound dynamics in hypoxia, prioritize models that mimic physiological oxygen gradients, such as in vivo mouse hypoxia chambers or ex vivo erythrocyte assays . Key parameters include:
- This compound transporter (ENT) activity via C14-adenosine uptake assays.
- Plasma this compound deaminase (ADA) activity to assess metabolic clearance.
- Tissue-specific this compound concentrations using microdialysis or bioluminescent probes .
Validate models by comparing hypoxic responses across species (e.g., murine vs. human erythrocyte ENT function) .
What methodological challenges arise in distinguishing this compound receptor subtype-specific functions, and how can they be resolved?
Basic Research Question
this compound receptors (A₁, A₂A, A₂B, A₃) exhibit overlapping G-protein coupling (e.g., A₁/A₃ with Gᵢ/o; A₂A/A₂B with Gₛ) and basal activation by endogenous this compound . To isolate subtype roles:
- Use knockout models (e.g., A₁R⁻/⁻ mice) to eliminate compensatory signaling.
- Apply subtype-selective antagonists (e.g., PSB-603 for A₂B) with validation via radioligand binding assays .
- Perform cell-specific expression profiling (e.g., RNAscope for Adora1 in neuronal vs. glial populations) to avoid off-target effects .
How can researchers resolve contradictions between in vitro and in vivo data on this compound receptor-mediated effects?
Advanced Research Question
Discrepancies often stem from receptor localization (e.g., A₁R in presynaptic neurons vs. astrocytes) or context-dependent metabolism (e.g., ADA upregulation in inflammation) . Mitigate by:
- Validating in vitro findings in tissue-specific conditional knockouts .
- Integrating real-time this compound monitoring (e.g., enzyme-linked microelectrode arrays) during in vivo perturbations .
- Conducting meta-regression analyses to account for experimental variables (e.g., sex, circadian timing) across studies .
What computational strategies improve the design of selective this compound receptor antagonists?
Advanced Research Question
Leverage structure-activity relationship (SAR) models and homology modeling based on GPCR templates (e.g., rhodopsin):
- Use GRIND2 descriptors for 3D-QSAR to predict A₃R antagonist binding .
- Screen in silico libraries (IUPHAR, ChEMBL) with molecular docking against receptor subtype-specific residues (e.g., A₂A His250) .
- Validate selectivity via radioligand displacement assays (e.g., [³H]DPCPX for A₁R vs. [³H]HEMADO for A₃R) .
What experimental designs are optimal for studying this compound’s role in systemic inflammation?
Basic Research Question
Use human endotoxemia models (e.g., LPS challenge) to track this compound metabolism:
- Measure plasma ADA activity and 5'-ectonucleotidase mRNA to assess enzymatic shifts .
- Apply A₂A/A₂B receptor antagonists (e.g., SCH-58261) to dissect anti-inflammatory pathways.
- Pair with transcriptomic profiling (RNA-seq) of this compound receptor expression in leukocyte subsets .
How can meta-analyses address variability in this compound measurements across animal studies?
Advanced Research Question
Systematic reviews with random-effects meta-regression control for factors like:
- Circadian rhythms : Standardize sampling times to reduce diurnal this compound fluctuations .
- Technical variability : Normalize microdialysis data to baseline (pre-intervention) this compound .
- Species-specific metabolism : Stratify analyses by model organism (e.g., murine vs. primate ADA kinetics) .
What biomarkers predict this compound pathway activation in cancer immunotherapy resistance?
Advanced Research Question
Develop gene expression signatures (e.g., this compound regulatory network scores) using:
- TCGA cohorts to correlate this compound signaling with CD8⁺ T-cell exhaustion .
- Single-cell RNA-seq to identify this compound-high tumor subclusters (e.g., CD73⁺/ENTPD1⁺ cells).
- Validate with A₂AR inhibition assays in PD-1 blockade-resistant models .
How should multifactorial experiments (e.g., this compound × environmental stress) be statistically analyzed?
Basic Research Question
Use factorial ANOVA with repeated measures to model interactions (e.g., this compound dose × refrigeration time on sperm motility):
- Include random effects (e.g., animal ID) to account for individual variability .
- Apply Tukey’s HSD post hoc tests for pairwise comparisons.
- Validate normality with D’Agostino-Pearson tests and transform skewed data (log/rank) .
What are the limitations of homology modeling for this compound receptor-ligand interaction studies?
Advanced Research Question
Current models lack dynamic conformational data (e.g., A₂A intermediate states during activation):
- Overcome by integrating molecular dynamics simulations (100+ ns trajectories) to capture flexible binding pockets .
- Cross-validate with mutagenesis studies (e.g., Ala-scanning of A₃R transmembrane domains) .
- Supplement with cryo-EM structures of receptor-agonist complexes for high-resolution insights .
How do this compound receptor expression patterns influence experimental outcomes in neurological studies?
Advanced Research Question
Cell-specific expression (e.g., A₁R in glutamatergic neurons vs. astrocytes) dictates functional readouts:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
